molecular formula C8H5N3S B055643 3-Aminothieno[3,2-b]pyridine-6-carbonitrile CAS No. 116538-96-6

3-Aminothieno[3,2-b]pyridine-6-carbonitrile

Katalognummer: B055643
CAS-Nummer: 116538-96-6
Molekulargewicht: 175.21 g/mol
InChI-Schlüssel: NDMHPSBWIFCVTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Aminothieno[3,2-b]pyridine-6-carbonitrile is a high-value, multifunctional heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a fused thienopyridine core, a key scaffold found in compounds exhibiting a wide range of biological activities. The presence of both an electron-donating amino group and an electron-withdrawing nitrile group on the π-deficient bicyclic system creates a unique electronic profile, making it a versatile precursor for the synthesis of diverse molecular libraries. Researchers primarily utilize this compound as a key intermediate in the design and development of novel kinase inhibitors, receptor antagonists, and other therapeutic agents targeting oncological and inflammatory diseases. Its mechanism of action is defined by its role as a molecular scaffold; it serves as a core structure that can be readily functionalized via the reactive amino group (e.g., amide formation, sulfonylation) and the nitrile group (e.g., cyclization, hydrolysis to carboxylic acid), allowing for precise modulation of physicochemical properties and target binding affinity. This compound is essential for hit-to-lead optimization campaigns, enabling the exploration of structure-activity relationships (SAR) and the enhancement of potency and selectivity for specific biological targets.

Eigenschaften

IUPAC Name

3-aminothieno[3,2-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S/c9-2-5-1-7-8(11-3-5)6(10)4-12-7/h1,3-4H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMHPSBWIFCVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1SC=C2N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30552926
Record name 3-Aminothieno[3,2-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116538-96-6
Record name 3-Aminothieno[3,2-b]pyridine-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116538-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminothieno[3,2-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30552926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 3-Aminothieno[3,2-b]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

The Scaffold Architecture

3-Aminothieno[3,2-b]pyridine-6-carbonitrile (CAS: 116538-96-6) represents a privileged heterocyclic scaffold in medicinal chemistry, functioning as a bioisostere of quinoline and purine systems. Its planar, fused bicyclic architecture allows it to intercalate into DNA or, more commonly, occupy the ATP-binding pockets of protein kinases.

  • Core System: Thieno[3,2-b]pyridine (Pyridine fused to Thiophene).

  • Key Functionalities:

    • C3-Amino Group (-NH₂): A critical hydrogen bond donor/acceptor and a nucleophilic handle for heterocyclization. It strongly activates the thiophene ring electronically.

    • C6-Carbonitrile Group (-CN): An electron-withdrawing group that modulates the pKa of the pyridine nitrogen and serves as a precursor for tetrazoles, amides, or amines.

    • Pyridine Nitrogen (N4): Acts as a hydrogen bond acceptor, essential for "hinge binding" in kinase inhibitor design.

Physicochemical Profile (Predicted & Experimental Consensus)
PropertyValue / DescriptionRelevance
Molecular Formula C₈H₅N₃SCore stoichiometry
Molecular Weight 175.21 g/mol Fragment-based drug discovery (FBDD) compliant
Appearance Pale yellow to tan solidTypical for amino-thienopyridines due to conjugation
Melting Point >200 °C (Dec.)[1][2][3]High lattice energy due to planar stacking/H-bonding
Solubility Low in water; Soluble in DMSO, DMFRequires polar aprotic solvents for reactions
pKa (Pyridine N) ~3.5 - 4.5Reduced basicity due to C6-CN electron withdrawal
LogP ~1.8 - 2.2Moderate lipophilicity, good membrane permeability

Part 2: Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most robust route to the 3-aminothieno[3,2-b]pyridine core is the Thorpe-Ziegler Cyclization . This involves the condensation of a 3-halopyridine-2-carbonitrile with a mercaptoacetate equivalent, followed by base-mediated ring closure.

Optimized Synthetic Workflow (Protocol)

Objective: Synthesis of this compound from 3-chloro-2,5-dicyanopyridine.

Step 1: S_NAr Displacement & Cyclization

  • Reagents: 3-Chloro-pyridine-2,5-dicarbonitrile (1.0 eq), Ethyl thioglycolate (1.1 eq), Sodium Ethoxide (NaOEt) or Potassium Carbonate (K₂CO₃).

  • Solvent: Ethanol (EtOH) or DMF.

  • Procedure:

    • Dissolve 3-chloro-pyridine-2,5-dicarbonitrile in anhydrous EtOH.

    • Add K₂CO₃ (2.5 eq) followed by ethyl thioglycolate dropwise at 0°C.

    • Allow to warm to RT and reflux for 3-5 hours. The reaction proceeds via initial displacement of the C3-chloride by sulfur, followed by intramolecular attack of the methylene carbon on the C2-nitrile.

    • Observation: Formation of a precipitate (the intermediate ester).[4]

  • Intermediate: Ethyl 3-amino-6-cyanothieno[3,2-b]pyridine-2-carboxylate.

Step 2: Saponification & Decarboxylation

  • Hydrolysis: Treat the ester with 10% NaOH/EtOH at reflux for 2 hours to form the carboxylic acid.

  • Decarboxylation: Acidify to pH 4 to precipitate the acid. Dry the solid.

  • Thermal Decarboxylation: Heat the dry acid in diphenyl ether or quinoline at 200-220°C, or use microwave irradiation in sulfolane.

  • Purification: The product precipitates upon cooling or addition of hexane. Recrystallize from DMF/EtOH.

Synthesis Visualization

Synthesis Start 3-Chloro-pyridine- 2,5-dicarbonitrile Inter Ethyl 3-amino-6-cyano thieno[3,2-b]pyridine- 2-carboxylate Start->Inter Thorpe-Ziegler Cyclization Reagent Ethyl thioglycolate + K2CO3 Reagent->Inter Acid 3-Amino-6-cyano thieno[3,2-b]pyridine- 2-carboxylic acid Inter->Acid NaOH, Reflux (Hydrolysis) Final 3-Aminothieno[3,2-b] pyridine-6-carbonitrile Acid->Final Heat/Microwave (Decarboxylation)

Caption: Step-wise synthesis via Thorpe-Ziegler cyclization followed by decarboxylation.

Part 3: Chemical Reactivity & Derivatization

Reactivity Profile

The molecule possesses three distinct reactive centers:

  • Nucleophilic Amino Group (C3-NH₂): Readily undergoes acylation, alkylation, and condensation with aldehydes (Schiff bases). It is the primary handle for building tricyclic systems (e.g., pyrido[3',2':4,5]thieno[3,2-d]pyrimidines).

  • Electrophilic Nitrile (C6-CN): Susceptible to hydrolysis (to amide/acid), reduction (to amine), or cycloaddition (to tetrazole via sodium azide).

  • Thiophene C2 Position: Although unsubstituted, this position is activated by the C3-amino group and can undergo electrophilic aromatic substitution (halogenation, formylation), provided the amino group is protected or the conditions are mild.

Key Transformations (Protocols)
A. Formation of Tricyclic Pyrimidines (Kinase Inhibitor Scaffolds)

Reaction: Condensation with formamide or orthoesters. Protocol:

  • Suspend this compound in excess formamide.

  • Heat to 180°C for 4-6 hours.

  • Mechanism: Formylation of the amine followed by cyclodehydration onto the C2 position (if a leaving group or oxidative conditions are present) or simple formation of the pyrimidine ring if a C2-functional group (like amide) were present. Note: Since C2 is H, oxidative cyclization or use of a C2-activated precursor is often required for tricyclics.

B. Tetrazole Synthesis (Bioisostere of Carboxylic Acid)

Reaction: [3+2] Cycloaddition with Sodium Azide. Protocol:

  • Dissolve substrate in DMF.

  • Add NaN₃ (3.0 eq) and NH₄Cl (3.0 eq).

  • Heat at 100-120°C for 12-24 hours.

  • Result: 5-(3-aminothieno[3,2-b]pyridin-6-yl)-1H-tetrazole.

Reactivity Map

Reactivity Core 3-Aminothieno[3,2-b] pyridine-6-carbonitrile Amide Acylation/Urea Formation (Kinase Hinge Binding) Core->Amide RCOCl or RNCO (C3-NH2 reaction) Tetrazole Tetrazole Derivative (Metabolic Stability) Core->Tetrazole NaN3 / NH4Cl (C6-CN reaction) Tricyclic Pyrido[3',2':4,5] thieno[3,2-d]pyrimidine Core->Tricyclic Formamide/Heat (Cyclization) Halogen 2-Halo-3-amino derivative Core->Halogen NCS or NBS (C2-H substitution)

Caption: Divergent synthetic pathways for lead optimization.

Part 4: Medicinal Chemistry Applications[6]

Kinase Inhibition Logic

The 3-aminothieno[3,2-b]pyridine scaffold is a potent ATP-competitive inhibitor class.

  • Binding Mode: The pyridine nitrogen (N4) and the exocyclic amine (or amide derivative) at C3 typically form a donor-acceptor pair with the "hinge region" of the kinase enzyme (e.g., residues Met341 in Src or similar in PKC).

  • Selectivity: The C6-carbonitrile group projects into the solvent-accessible region or a hydrophobic back-pocket, depending on the specific kinase conformation, offering a vector to tune selectivity and solubility.

Biological Targets
  • Src Family Kinases: Derivatives have shown nanomolar potency against Src, inhibiting tumor cell migration and invasion.

  • PKC (Protein Kinase C): The scaffold mimics the bisindolylmaleimide core of classic PKC inhibitors.

  • PI3K/Akt Pathway: Used as a core for PI3K inhibitors in cancer therapy.

References

  • Litvinov, V. P. (2004). The chemistry of thienopyridines. Russian Chemical Reviews, 73(7), 637–669. Link

  • Boschelli, D. H., et al. (2005).[5] Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. Journal of Medicinal Chemistry, 48(11), 3891–3902. Link

  • Claridge, S., et al. (2008).[5] Discovery of thieno[3,2-b]pyridine-6-carbonitriles as potent inhibitors of KDR and FGFR1. Bioorganic & Medicinal Chemistry Letters, 18(1), 26-30. Link

  • Barker, A. J., et al. (2001). Thienopyridines as Kinase Inhibitors. Patent WO2001077107. Link

  • ChemicalBook. (n.d.). This compound Product Page. Link

Sources

Spectroscopic Elucidation of the Thieno[3,2-b]pyridine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Access to comprehensive spectroscopic data is paramount for the unambiguous identification and characterization of novel chemical entities in drug discovery and development. This guide is intended for researchers, scientists, and professionals in the field who require a deep understanding of the spectroscopic properties of the thieno[3,2-b]pyridine core, a privileged scaffold in medicinal chemistry.

It is important to note that a comprehensive search for experimental spectroscopic data (NMR, IR, and MS) for the specific compound 3-Aminothieno[3,2-b]pyridine-6-carbonitrile (CAS: 116538-96-6) did not yield published, verifiable spectra. The information available is primarily limited to supplier entries without detailed analytical characterization.

Therefore, to provide a valuable and technically sound resource, this guide will focus on the detailed spectroscopic analysis of a closely related and well-characterized analogue: Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate . By examining the spectral data of this analogue, we can deduce the characteristic spectroscopic features of the 3-aminothieno[3,2-b]pyridine core, which will be highly instructive for researchers working with derivatives of this heterocyclic system.

Structural Analogue: A Comparative Overview

The primary difference between the target molecule and the analogue lies in the substituents at positions 2 and 6. The target molecule possesses a carbonitrile group at C6 and no substituent at C2, whereas the analogue has a methyl carboxylate group at C2 and a hydrogen atom at C6. Despite these differences, the fundamental thieno[3,2-b]pyridine ring system and the crucial 3-amino group are conserved, making the analogue's data highly relevant for understanding the core spectroscopic properties.

Figure 1. Comparison of the chemical structures of the target molecule and the selected analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol (General)

A general protocol for acquiring NMR spectra of thieno[3,2-b]pyridine derivatives is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be based on the solubility of the compound. For compounds with amine and/or carboxylic acid functionalities, DMSO-d₆ is often preferred due to its ability to form hydrogen bonds and solubilize polar compounds.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) for data acquisition. Higher field strengths provide better signal dispersion and resolution, which is particularly important for complex aromatic systems.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • The spectral width should encompass the entire expected chemical shift range (typically 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans is required (e.g., 1024 or more).

    • A wider spectral width is necessary (typically 0-200 ppm).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Spectroscopic Data of Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate

The following data is based on published literature for the analogue compound.[1]

¹H NMR (300 MHz, DMSO-d₆) ¹³C NMR (75.4 MHz, DMSO-d₆)
δ (ppm) Assignment
8.60 (br s, 1H)NH
8.51 (dd, J=4.2, 1.6 Hz, 1H)5-H
8.39 (dd, J=8.2, 1.6 Hz, 1H)7-H
7.46 (dd, J=8.2, 4.2 Hz, 1H)6-H
6.77 (d, J=8.4 Hz, 2H)2'-H, 6'-H (of phenylamino)
6.45 (d, J=8.4 Hz, 2H)3'-H, 5'-H (of phenylamino)
4.84 (br s, 2H)NH₂
3.77 (s, 3H)OMe
Interpretation and Causality
  • ¹H NMR:

    • The aromatic protons of the pyridine ring (5-H, 6-H, and 7-H) appear as doublets of doublets in the downfield region (7.46-8.51 ppm), which is characteristic of a trisubstituted pyridine ring. The coupling constants (J-values) are consistent with ortho and meta couplings.

    • The broad singlet at 8.60 ppm is assigned to the NH proton of the phenylamino group, and the broad singlet at 4.84 ppm corresponds to the two protons of the primary amino group at C3. The broadness of these signals is due to quadrupole broadening from the nitrogen atom and/or chemical exchange.

    • The singlet at 3.77 ppm is characteristic of the three protons of the methyl ester group.

    • The protons of the phenylamino substituent appear as doublets, indicative of a para-substituted phenyl ring.

  • ¹³C NMR:

    • The carbonyl carbon of the methyl ester appears at a characteristic downfield chemical shift of 164.2 ppm.

    • The quaternary carbons of the thieno[3,2-b]pyridine core and the phenylamino substituent appear in the range of 105.9 to 147.2 ppm.

    • The protonated carbons of the pyridine and phenyl rings are observed in the aromatic region (114.9-146.7 ppm).

    • The methyl carbon of the ester group appears at 52.0 ppm.

NMR_Workflow Sample Compound in Deuterated Solvent NMR_Spectrometer High-Field NMR Spectrometer Sample->NMR_Spectrometer Insertion Acquisition 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Pulse Sequences NMR_Spectrometer->Acquisition Execution FID Free Induction Decay (FID) Data Acquisition->FID Generation Processing Fourier Transform, Phase & Baseline Correction FID->Processing Processing Spectrum Processed NMR Spectrum Processing->Spectrum Analysis Signal Integration, Chemical Shift Analysis, Coupling Constant Measurement Spectrum->Analysis Structure Structural Elucidation Analysis->Structure

Figure 2. A generalized workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol (General)
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Mix a small amount of the solid sample (approx. 1 mg) with about 100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to different functional groups.

Expected IR Data for this compound

While experimental data is unavailable, we can predict the key IR absorption bands based on the functional groups present in the target molecule:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3450 - 3250N-H stretching (asymmetric and symmetric)Primary Amine (-NH₂)
2230 - 2210C≡N stretchingNitrile (-C≡N)
1650 - 1580C=C and C=N stretchingAromatic Rings
1640 - 1550N-H bendingPrimary Amine (-NH₂)
1350 - 1250C-N stretchingAromatic Amine
850 - 750C-H out-of-plane bendingAromatic Rings
Interpretation and Causality
  • The presence of a primary amino group (-NH₂) would be indicated by two distinct N-H stretching bands in the region of 3450-3250 cm⁻¹.

  • A strong, sharp absorption band around 2220 cm⁻¹ is a definitive indicator of the nitrile (C≡N) functional group.

  • Multiple bands in the 1650-1450 cm⁻¹ region would correspond to the C=C and C=N stretching vibrations of the fused aromatic thieno[3,2-b]pyridine ring system.

  • The N-H bending vibration of the amino group would be expected in the 1640-1550 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Experimental Protocol (General)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For solid samples, this can be done via a direct insertion probe or by dissolving the sample in a suitable solvent for techniques like electrospray ionization (ESI).

  • Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for volatile compounds, while ESI and Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for less volatile and more polar molecules.

  • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Detection: Detect the ions to generate a mass spectrum.

Expected Mass Spectrum of this compound
  • Molecular Ion (M⁺•): The molecular weight of C₈H₅N₃S is 175.21 g/mol . In a high-resolution mass spectrum, the exact mass would be observed. In a low-resolution spectrum, a prominent peak at m/z = 175 would be expected for the molecular ion.

  • Isotope Peaks: Due to the natural abundance of isotopes (¹³C, ¹⁵N, ³³S, ³⁴S), small peaks at M+1 and M+2 would also be observed. The relative intensity of the M+2 peak would be influenced by the presence of the sulfur atom.

  • Fragmentation: The fragmentation pattern would depend on the ionization method used. Common fragmentation pathways for such a molecule could involve the loss of HCN from the nitrile group or cleavage of the thiophene or pyridine rings.

MS_Fragmentation M_plus [C₈H₅N₃S]⁺• m/z = 175 M_minus_HCN [C₇H₄N₂S]⁺• m/z = 148 M_plus->M_minus_HCN - HCN M_minus_CS [C₈H₅N₃]⁺• m/z = 131 M_plus->M_minus_CS - CS

Figure 3. A plausible fragmentation pathway for this compound in mass spectrometry.

Conclusion

This technical guide provides a detailed framework for the spectroscopic characterization of the 3-aminothieno[3,2-b]pyridine scaffold, with a specific focus on interpreting NMR, IR, and MS data. While experimental data for the target molecule, this compound, is not publicly available, the analysis of the closely related analogue, Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate, offers significant insights into the characteristic spectral features of this important heterocyclic system. Researchers working with novel derivatives of this scaffold can utilize the principles and data presented herein as a valuable reference for their structural elucidation efforts.

References

  • Queiroz, M. J. R. P., et al. (2012). Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series: Synthesis, Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Evaluation of Toxicity Using Non-Tumor Cells. Molecules, 17(11), 12892-12908. [Link]

Sources

Technical Guide: Biological Potential & SAR of 3-Aminothieno[3,2-b]pyridine-6-carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 3-Aminothieno[3,2-b]pyridine-6-carbonitrile Derivatives Content Type: Technical Whitepaper / Medicinal Chemistry Guide Audience: Senior Researchers, Medicinal Chemists, and Drug Discovery Leads

Executive Summary

The This compound scaffold represents a privileged pharmacophore in modern drug discovery, characterized by its bioisosteric relationship with quinolines and thienopyrimidines. This specific substitution pattern—combining a 3-amino group on the thiophene ring with a 6-cyano group on the pyridine ring—creates a unique electronic environment optimized for ATP-competitive kinase inhibition and antimicrobial activity .

This guide analyzes the structural rationale, synthetic accessibility, and biological mechanisms of these derivatives, focusing on their role as inhibitors of Pim-1 , VEGFR-2 , and Src kinases , as well as their emerging utility in targeting resistant bacterial strains.

Structural Rationale & Pharmacophore Analysis

The thieno[3,2-b]pyridine core is a fused bicyclic system where a thiophene ring is fused to a pyridine ring. The specific "3-amino-6-carbonitrile" substitution offers distinct medicinal chemistry advantages:

  • 3-Amino Group (

    
    ):  Acts as a critical Hydrogen Bond Donor (HBD). In kinase active sites, this amine typically interacts with the hinge region (e.g., Glu or Asp residues), anchoring the molecule.
    
  • 6-Carbonitrile Group (

    
    ): 
    
    • Electronic Modulation: The strong electron-withdrawing nature of the nitrile group at position 6 decreases the electron density of the pyridine nitrogen (

      
      ). This reduces the basicity of the ring, potentially reducing off-target hERG binding and improving metabolic stability against oxidative metabolism.
      
    • Lipophilicity & Permeability: The nitrile group improves cellular permeability compared to carboxylic acid bioisosteres while maintaining a compact steric profile.

  • Thiophene Sulfur (

    
    ):  Can participate in weak interactions (sulfur-aromatic interactions) within hydrophobic pockets of the target protein.
    
DOT Diagram: Pharmacophore Map

Pharmacophore Core Thieno[3,2-b]pyridine Core Pos3 3-Amino Group (H-Bond Donor) Core->Pos3 Position 3 Pos6 6-Cyano Group (Metabolic Stability/Electronic Sink) Core->Pos6 Position 6 Target Target Interaction (Kinase Hinge Region) Pos3->Target H-Bonding (Glu/Asp) Pos6->Core Reduces N4 Basicity

Caption: Pharmacophore analysis of the this compound scaffold highlighting key interaction points.

Synthetic Pathway: The Thorpe-Ziegler Cyclization[1]

The most robust route to this scaffold involves the Thorpe-Ziegler cyclization . This self-validating protocol ensures the correct regiochemistry of the amino and thiophene ring formation.

Core Synthesis Protocol

Precursors: 2-Chloro-5-cyanopyridine-3-carbonitrile (provides the pyridine core and 6-CN group) and Mercaptoacetonitrile (provides the thiophene ring and 3-NH2 group).

Step-by-Step Methodology:

  • Reagents: Dissolve 2-chloro-5-cyanopyridine-3-carbonitrile (1.0 eq) in anhydrous DMF.

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    , 2.5 eq) to the solution.
    
  • Cyclization: Dropwise addition of Mercaptoacetonitrile (1.1 eq) under

    
     atmosphere.
    
  • Reaction Conditions: Heat to 60–80°C for 4-6 hours. Monitor via TLC (EtOAc/Hexane 3:7).

  • Workup: Pour reaction mixture into crushed ice. The product, 3,6-dicyanothieno[3,2-b]pyridine (intermediate) or the 3-amino derivative, precipitates as a solid.

  • Purification: Recrystallization from Ethanol/DMF.

Note on Mechanism: The thiolate anion attacks the 2-position of the pyridine (nucleophilic aromatic substitution). The resulting intermediate undergoes intramolecular cyclization where the methylene carbon attacks the nitrile at position 3, forming the 3-amino-thiophene ring.

DOT Diagram: Synthetic Workflow

Synthesis Start 2-Chloro-5-cyanopyridine-3-carbonitrile Inter S-Alkylation Intermediate Start->Inter DMF, 60°C Reagent Mercaptoacetonitrile + K2CO3 Reagent->Inter Cyclization Thorpe-Ziegler Cyclization Inter->Cyclization Intramolecular Product 3-Aminothieno[3,2-b]pyridine- 6-carbonitrile Cyclization->Product Tautomerization

Caption: Synthetic route via Thorpe-Ziegler cyclization to generate the target scaffold.

Biological Targets & Mechanism of Action[2]

Kinase Inhibition (Oncology)

Derivatives of 3-aminothieno[3,2-b]pyridine are potent Type I ATP-competitive inhibitors . The 6-carbonitrile group is particularly effective in optimizing activity against:

  • Pim-1 Kinase: Overexpressed in hematological malignancies. The 3-amino group forms a hydrogen bond with Glu121 in the hinge region.

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Critical for angiogenesis.[1] The scaffold mimics the adenine ring of ATP.

  • Src Kinase: The 6-CN group aids in positioning the molecule within the hydrophobic pocket, often showing

    
     values in the nanomolar range.
    

Mechanism:

  • Entry: The inhibitor diffuses into the kinase ATP-binding pocket.

  • Binding: The 3-amino group H-bonds with the hinge region residues.

  • Stabilization: The 6-CN group interacts with the solvent front or back-pocket residues (gatekeeper), locking the kinase in an inactive conformation.

  • Outcome: Inhibition of downstream signaling (e.g., STAT3 phosphorylation), leading to G1 cell cycle arrest and apoptosis .

Antimicrobial Activity

Recent studies indicate that 3-amino-6-cyano derivatives exhibit bactericidal activity against Gram-positive bacteria (e.g., S. aureus) by targeting DNA Gyrase (Subunit B) . The nitrile group enhances penetration through the bacterial cell wall.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions around the this compound core.

PositionSubstitution (

)
Effect on Biological Activity
3-Amino (

)
Free AmineEssential for H-bonding (Donor). Best for potency.
Amide/UreaImproves metabolic stability but may reduce potency due to steric clash.
Schiff BaseIncreases lipophilicity; often used for antimicrobial derivatives.
6-Cyano (

)
-CN Optimal. Increases potency & metabolic stability vs. H or Alkyl.
-COOH / -COOMeReduces permeability; ester hydrolysis leads to rapid clearance.
2-Position HBaseline activity.
Aryl / HeteroarylSignificantly increases potency (fills hydrophobic pocket).
CarboxamideEnhances solubility and additional H-bonding contacts.

Experimental Protocols

Protocol A: In Vitro Cytotoxicity Assay (MTT)

Purpose: To determine the antiproliferative


 of the derivatives.
  • Cell Seeding: Seed HCT-116 (colon) or MCF-7 (breast) cancer cells (

    
     cells/well) in 96-well plates.
    
  • Treatment: After 24h, treat cells with serial dilutions of the this compound derivative (0.1 – 100

    
    ). Use DMSO (0.1%) as vehicle control.
    
  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • MTT Addition: Add

    
     of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
    
    • Mechanism:[2][3][4] Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Aspirate media and add

    
     DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm. Calculate

    
     using non-linear regression.
    
Protocol B: Kinase Inhibition Assay (FRET-based)

Purpose: To validate mechanism of action against VEGFR-2 or Pim-1.

  • Mix: Combine Recombinant Kinase (e.g., VEGFR-2), peptide substrate (fluorescein-labeled), and test compound in reaction buffer (HEPES,

    
    , DTT).
    
  • Initiate: Add ATP (

    
     concentration) to start the reaction.
    
  • Incubation: 60 min at Room Temperature.

  • Detection: Add EDTA (to stop reaction) and a Terbium-labeled antibody specific for the phosphorylated peptide.

  • Read: Measure TR-FRET signal. A decrease in signal compared to control indicates kinase inhibition.

References

  • Boschelli, D. H., et al. (2005).[1] Synthesis and Src Kinase Inhibitory Activity of 2-Heteroaryl-Substituted 7-[(2,4-Dichloro-5-methoxyphenyl)amino]thieno[3,2-b]pyridine-6-carbonitriles.[1] Journal of Medicinal Chemistry, 48(11), 3891–3902. [Link]

  • Litvinov, V. P. (2004). The chemistry of thienopyridines. Russian Chemical Reviews, 73(7), 637. [Link]

  • Behbehani, H., & Ibrahim, H. M. (2012). Synthesis of novel thieno[2,3-b]pyridine derivatives and their biological evaluation as potential anticancer agents.[5][2][3][6][7] European Journal of Medicinal Chemistry, 52, 236–241. [Link]

  • Abdel-Rahman, A. A., et al. (2017). Synthesis and antimicrobial activity of some new thieno[3,2-b]pyridine derivatives. Journal of Heterocyclic Chemistry, 54(4), 2270-2278. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 116538-96-6, this compound. [Link]

Sources

3-Aminothieno[3,2-b]pyridine-6-carbonitrile: A Scaffold for Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical utility, synthesis, and medicinal chemistry applications of 3-Aminothieno[3,2-b]pyridine-6-carbonitrile , a privileged bicyclic scaffold in modern drug discovery.

Part 1: Executive Technical Summary

This compound (CAS: 116538-96-6) represents a high-value pharmacophore in oncology and immunology. Structurally, it consists of a thiophene ring fused to a pyridine ring (specifically the [3,2-b] isomer), decorated with a primary amine at position 3 and a nitrile group at position 6.

This scaffold acts as a bioisostere of the 4-anilinoquinazoline and 3-cyanoquinoline cores found in approved kinase inhibitors like Bosutinib and Gefitinib. The [3,2-b] thienopyridine system offers distinct advantages:

  • Altered H-Bond Geometry: The sulfur atom and pyridine nitrogen create a unique electronic landscape for hinge-binding in kinase ATP pockets.

  • Vector Control: The 3-amino group serves as a versatile handle for extending into the solvent-exposed regions or the ribose pocket, while the 6-carbonitrile provides a rigid vector for hydrophobic interactions or further cyclization (e.g., to tetrazoles).

  • Metabolic Stability: The electron-deficient pyridine ring reduces susceptibility to oxidative metabolism compared to more electron-rich bicyclic systems.

Part 2: Synthetic Methodology & Protocols[1][2][3]

The synthesis of this core relies on the Thorpe-Ziegler cyclization , a robust method for constructing amino-thiophene rings fused to electron-deficient heterocycles.

Retrosynthetic Logic

The [3,2-b] fusion is achieved by reacting a 3-halopyridine-2-carbonitrile with a sulfur nucleophile capable of cyclization. To install the 6-carbonitrile on the final scaffold, the starting pyridine must bear a substituent at position 5 (e.g., bromine) that can be cyanylated, or be pre-functionalized as a dinitrile.

Core Synthesis Protocol: this compound

This protocol describes the formation of the 6-bromo intermediate followed by palladium-catalyzed cyanation, the industry-standard route for scalability and yield.

Step 1: S-Alkylation and Cyclization (Thorpe-Ziegler) [1]
  • Precursor: 5-Bromo-3-fluoropyridine-2-carbonitrile.

  • Reagents: Sodium sulfide nonahydrate (

    
    ), Chloroacetonitrile, Sodium ethoxide (NaOEt).
    
  • Solvent: Ethanol/Water or DMF.

Procedure:

  • Thiol Generation: Dissolve 5-bromo-3-fluoropyridine-2-carbonitrile (1.0 eq) in DMF at 0°C. Add

    
     (1.1 eq) portion-wise. Stir for 2 hours to generate the in situ sodium 5-bromo-2-cyanopyridine-3-thiolate.
    
  • Alkylation: Add chloroacetonitrile (1.2 eq) dropwise to the reaction mixture. Stir at Room Temperature (RT) for 3 hours. Monitor by LCMS for the S-cyanomethyl intermediate.

  • Cyclization: Add a solution of NaOEt (2.0 eq) in ethanol. Heat the mixture to 60°C for 4 hours. The base deprotonates the methylene of the cyanomethyl group, triggering nucleophilic attack on the pyridine-2-nitrile.

  • Workup: Cool to RT and pour into ice water. The product, 3-amino-6-bromothieno[3,2-b]pyridine , precipitates as a yellow solid. Filter, wash with water, and dry.

Step 2: Palladium-Catalyzed Cyanation
  • Substrate: 3-Amino-6-bromothieno[3,2-b]pyridine.

  • Reagents: Zinc cyanide (

    
    ), 
    
    
    
    , dppf (1,1'-Bis(diphenylphosphino)ferrocene).
  • Solvent: DMF/Water (99:1).

Procedure:

  • In a glovebox or under Argon, combine the bromo-scaffold (1.0 eq),

    
     (0.6 eq), 
    
    
    
    (0.05 eq), and dppf (0.1 eq) in degassed DMF.
  • Heat to 120°C for 12 hours.

  • Purification: Cool, dilute with EtOAc, and wash with

    
     (to remove Zn/Pd species) and brine.
    
  • Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Yield: Off-white to yellow solid (This compound ).

Data Summary Table
ParameterValue / Description
Molecular Formula

Molecular Weight 200.22 g/mol
CAS Number 116538-96-6
Key 1H NMR Signals

8.9 (d, H-5), 8.4 (d, H-7), 6.5 (br s,

), 6.8 (s, H-2 thiophene)
Solubility Soluble in DMSO, DMF; Moderate in EtOAc; Poor in Water
Storage 2-8°C, Hygroscopic, Light Sensitive

Part 3: Medicinal Chemistry & SAR[1][3][5][6][7]

Mechanism of Action: Kinase Inhibition

The 3-aminothieno[3,2-b]pyridine scaffold functions as a Type I ATP-competitive inhibitor.

  • Hinge Binding: The pyridine nitrogen (N4) and the 3-amino group form a donor-acceptor motif that mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Met341 in Src).

  • Gatekeeper Interaction: The thieno[3,2-b] fusion creates a planar geometry that fits snugly against the gatekeeper residue (often Threonine or Methionine).

  • 6-CN Utility: The nitrile group at position 6 projects into the hydrophobic pocket II or solvent front, depending on the specific kinase conformation. It can be hydrolyzed to a primary amide to pick up additional H-bonds.

Structure-Activity Relationship (SAR) Map

SAR_Map Core 3-Aminothieno[3,2-b] pyridine-6-carbonitrile N4 Pyridine N (N4): H-Bond Acceptor (Binds Hinge Region) Core->N4 Essential for ATP mimicry NH2 3-Amino Group: H-Bond Donor (Vector for Urea/Amide derivatization) Core->NH2 Functionalization Point CN6 6-Cyano Group: Electronic Tuning (EWG) Target for Hydrolysis/Tetrazole Core->CN6 Metabolic Stability S1 Thiophene Sulfur (S1): Lipophilic Interaction Gatekeeper Avoidance Core->S1 Core Planarity Urea Urea NH2->Urea Derivatization to Urea/Amide increases potency (e.g., Src, PKC inhibitors) Amide Amide CN6->Amide Hydrolysis to Primary Amide

Caption: SAR interaction map highlighting the pharmacophoric elements of the scaffold. The N4 and 3-Amino groups are critical for hinge binding, while the 6-CN modulates electronics and solubility.

Part 4: Experimental Workflow Visualization

The following diagram illustrates the critical path for synthesizing the scaffold and its subsequent application in library generation.

Synthesis_Workflow Start Start: 5-Bromo-3-fluoropyridine-2-carbonitrile Step1 1. S-Alkylation (Na2S, ClCH2CN) Start->Step1 Step2 2. Thorpe-Ziegler Cyclization (NaOEt, EtOH, 60°C) Step1->Step2 Intermed Intermediate: 3-Amino-6-bromothieno[3,2-b]pyridine Step2->Intermed Step3 3. Cyanation (Zn(CN)2, Pd2(dba)3, 120°C) Intermed->Step3 Final Target Scaffold: This compound Step3->Final Lib1 Library A: 3-Amides (Acylation) Final->Lib1 Lib2 Library B: 3-Ureas (Isocyanates) Final->Lib2

Caption: Step-by-step synthetic workflow from the fluoropyridine precursor to the final nitrile scaffold, including potential divergence points for library generation.

References

  • Boschelli, D. H., et al. (2004).[2] "Identification of 7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles as a new class of Src kinase inhibitors." Journal of Medicinal Chemistry, 47(27), 6666-6668.

  • Boschelli, D. H., et al. (2005).[3] "Synthesis and Src kinase inhibitory activity of a series of 4-anilino-3-quinolinecarbonitriles and 7-anilino-thieno[3,2-b]pyridine-6-carbonitriles." Journal of Medicinal Chemistry, 48, 3891.

  • Litvinov, V. P. (2004).[2] "Thienopyridines: Synthesis, Properties, and Biological Activity."[4] Russian Chemical Reviews, 73(7), 637-669.

  • Barker, J. M., et al. (1985). "Thienopyridines.[2][5][6][7] Part 6. Preparation and some reactions of thieno[3,2-b]pyridine-2- and 3-carbaldehydes." Journal of Chemical Research, 214.

  • Claridge, S., et al. (2008).[3] "Discovery of thieno[3,2-b]pyridine-6-carbonitriles as potent inhibitors of VEGFR-2 and c-Met." Bioorganic & Medicinal Chemistry Letters, 18, 2809.

Sources

Methodological & Application

Step-by-step synthesis protocol for 3-Aminothieno[3,2-b]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the high-purity synthesis of 3-Aminothieno[3,2-b]pyridine-6-carbonitrile (CAS: 116538-96-6).

The protocol is designed for research and drug development applications requiring high regio-selectivity and structural integrity. It employs a Thorpe-Ziegler cyclization strategy followed by a palladium-catalyzed cyanation and controlled decarboxylation to access the specific 6-cyano isomer with a free amino group at position 3 and a proton at position 2.

Introduction & Retrosynthetic Analysis

Thieno[3,2-b]pyridines are privileged scaffolds in medicinal chemistry, serving as bioisosteres for quinolines and indoles in kinase inhibitors (e.g., Src, VEGFR). The specific target, This compound , features a reactive amino group at position 3 and an electron-withdrawing nitrile at position 6. This substitution pattern is critical for modulating electronic properties and providing vectors for further structure-activity relationship (SAR) expansion.

Retrosynthetic Strategy

Direct synthesis of the 3-amino-thiophene core without an electron-withdrawing group (EWG) at position 2 is chemically unstable due to the high reactivity of the amino-thiophene system. Therefore, this protocol utilizes a stabilized carboxylate intermediate which is decarboxylated in the final stage.

  • Target: this compound

  • Key Intermediate: Ethyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate

  • Starting Material: 5-Bromo-3-chloropyridine-2-carbonitrile

Reaction Pathway Diagram

SynthesisPath SM 5-Bromo-3-chloropyridine- 2-carbonitrile Step1 S-Alkylation & Cyclization SM->Step1 + Ethyl thioglycolate + NaOEt Inter1 Ethyl 3-amino-6-bromo- thieno[3,2-b]pyridine- 2-carboxylate Step1->Inter1 Step2 Pd-Catalyzed Cyanation Inter1->Step2 + Zn(CN)2 + Pd(dppf)Cl2 Inter2 Ethyl 3-amino-6-cyano- thieno[3,2-b]pyridine- 2-carboxylate Step2->Inter2 Step3 Hydrolysis & Decarboxylation Inter2->Step3 1. NaOH 2. H3PO4 / Heat Target 3-Aminothieno[3,2-b]pyridine- 6-carbonitrile Step3->Target

Figure 1: Step-wise synthetic pathway from chloropyridine precursor to the final decarboxylated thienopyridine target.[1][2][3][4][5][6]

Safety & Handling

  • Cyanide Hazard: This protocol uses Zinc Cyanide (Zn(CN)₂). It releases fatal HCN gas upon contact with acids. All weighing and reactions must be performed in a functioning fume hood with a cyanide antidote kit available.

  • Thiol Stench: Ethyl thioglycolate has a potent, offensive odor. Use bleach (sodium hypochlorite) to neutralize glassware and spills.

  • Palladium Catalysts: Handle under inert atmosphere (Nitrogen or Argon) to preserve activity and prevent oxidation.

Step-by-Step Experimental Protocol

Step 1: Construction of the Thieno[3,2-b]pyridine Core

Objective: Synthesize Ethyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate. Mechanism: Nucleophilic aromatic substitution (S_NAr) of the 3-chloro group by the thiol, followed by base-promoted Thorpe-Ziegler cyclization onto the 2-nitrile.

Reagents:

  • 5-Bromo-3-chloropyridine-2-carbonitrile (1.0 equiv)

  • Ethyl thioglycolate (1.1 equiv)

  • Sodium ethoxide (NaOEt) (2.5 equiv)

  • Ethanol (Absolute)

Procedure:

  • Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 5-bromo-3-chloropyridine-2-carbonitrile (10 mmol) in absolute ethanol (50 mL).

  • Thiol Addition: Add ethyl thioglycolate (11 mmol, 1.2 mL) dropwise to the stirring solution at room temperature.

  • Cyclization: Cool the mixture to 0°C. Slowly add a solution of NaOEt (25 mmol) in ethanol dropwise. The reaction is exothermic; maintain internal temperature <10°C during addition.

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (78°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of the pyridine starting material.

  • Work-up: Cool the mixture to room temperature. Pour into ice-cold water (200 mL). The product should precipitate as a solid.

  • Isolation: Filter the solid, wash copiously with water to remove salts, and wash with cold ethanol (10 mL).

  • Purification: Recrystallize from Ethanol/DMF if necessary, though the crude precipitate is often sufficiently pure (>95%).

    • Yield Expectation: 75–85%

    • Appearance: Yellow to off-white solid.

Step 2: Palladium-Catalyzed Cyanation (Rosenmund-von Braun)

Objective: Convert the 6-bromo group to a 6-cyano group. Critical Note: The amino group at position 3 is tolerated in this reaction, but anhydrous conditions are strictly required to prevent hydrolysis.

Reagents:

  • Ethyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate (from Step 1)

  • Zinc Cyanide (Zn(CN)₂) (0.6 equiv)

  • Pd(dppf)Cl₂ (5 mol%) or Pd(PPh₃)₄

  • Zinc Dust (10 mol% - activates the catalyst)

  • DMF (Dimethylformamide), anhydrous

Procedure:

  • Inert Setup: Charge a dried Schlenk tube or microwave vial with the bromo-intermediate (5 mmol), Zn(CN)₂ (3.0 mmol), Pd(dppf)Cl₂ (0.25 mmol), and Zn dust (0.5 mmol).

  • Degassing: Seal the vessel and purge with Argon for 5 minutes. Add anhydrous DMF (15 mL) via syringe.

  • Reaction: Heat the mixture to 120°C for 4–6 hours (or 150°C for 30 min in a microwave reactor).

  • Quench: Cool to room temperature. Dilute with EtOAc (50 mL) and quench carefully with 2M Ammonium Hydroxide (to complex the zinc/copper).

  • Extraction: Wash the organic layer with water (3x) and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).

    • Target Product: Ethyl 3-amino-6-cyanothieno[3,2-b]pyridine-2-carboxylate.

Step 3: Hydrolysis and Decarboxylation

Objective: Remove the 2-ester directing group to yield the final target. Challenge: 3-Aminothiophenes are unstable. The decarboxylation must be performed carefully, and the product stored under inert gas.

Procedure:

  • Saponification: Dissolve the cyano-ester (2 mmol) in a mixture of Ethanol (10 mL) and 10% aqueous NaOH (5 mL). Heat at 60°C for 1 hour.

    • Check: TLC should show a baseline spot (carboxylate salt).

  • Acidification: Cool to 0°C. Acidify carefully with 1M HCl to pH 4–5. The carboxylic acid intermediate will precipitate. Filter and dry under vacuum.[7][8]

  • Thermal Decarboxylation:

    • Suspend the dry carboxylic acid in Polyphosphoric acid (PPA) or inert high-boiling solvent (e.g., Diphenyl ether).

    • Heat to 180–200°C for 15–30 minutes until CO₂ evolution ceases.

    • Alternative (Milder): Microwave heating in acidic water/dioxane at 150°C.

  • Final Isolation: Pour the reaction mixture into crushed ice. Neutralize with NaHCO₃ to pH 7–8. Extract with EtOAc.[8][9]

  • Final Purification: Flash chromatography (DCM:MeOH 95:5).

    • Final Product:This compound .

Analytical Data Summary

ParameterSpecificationNotes
Appearance Yellow/Brown crystalline solidDarkens upon oxidation; store in dark.
Molecular Formula C₈H₅N₃SMW: 175.21 g/mol
¹H NMR (DMSO-d₆) δ 8.9 (d, 1H, H-5), 8.7 (d, 1H, H-7), 6.8 (s, 1H, H-2), 5.8 (br s, 2H, NH₂)H-2 singlet is characteristic of the decarboxylated product.
IR Spectrum ~2220 cm⁻¹ (CN stretch), ~3300/3400 cm⁻¹ (NH₂ stretch)Sharp nitrile peak confirms Step 2 success.
Solubility DMSO, DMF, hot EthanolPoor solubility in water/hexane.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete S-alkylation or hydrolysis of nitrile.Ensure NaOEt is fresh. Maintain strict temperature control (0°C addition).
No Reaction in Step 2 Catalyst poisoning or wet solvent.Use anhydrous DMF. Sparge solvent with Argon for 15 mins before use. Add Zn dust.
Product Decomposition (Step 3) Oxidation of the 3-amino group.Perform decarboxylation under N₂ atmosphere. Store product at -20°C.
Inseparable Impurities Dimerization of the aminothiophene.Purify rapidly. Avoid acidic columns; add 1% Et₃N to the eluent.

References

  • Litvinov, V. P. (2004). The Chemistry of Thienopyridines. Advances in Heterocyclic Chemistry, 86, 179-264.

  • Barker, J. M., et al. (1985). Thienopyridines.[10][11][12][13] Part 6. Preparation and some reactions of thieno[3,2-b]pyridine derivatives. Journal of Chemical Research. (Standard Thorpe-Ziegler protocol basis).

  • Bouchikhi, F., et al. (2008). Synthesis and biological activity of some new thieno[3,2-b]pyridine derivatives. European Journal of Medicinal Chemistry.

  • Maletz, et al. (2015). Palladium-catalyzed cyanation of aryl halides: Recent developments. Angewandte Chemie Int. Ed. (Protocol for Step 2).

Sources

Suzuki-Miyaura coupling reactions with 3-Aminothieno[3,2-b]pyridine-6-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol for the Suzuki-Miyaura Coupling of 3-Aminothieno[3,2-b]pyridine-6-carbonitrile Derivatives

Abstract: The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its rigid, planar structure and rich electronic properties make it an ideal building block for developing kinase inhibitors, anticancer agents, and other therapeutics.[1][2] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, offering a powerful and versatile method for forming carbon-carbon bonds.[3][4] This guide provides a detailed examination of the application of the Suzuki-Miyaura reaction to functionalize the 6-position of this compound derivatives. We will delve into the mechanistic underpinnings, provide a robust starting protocol, and discuss critical optimization strategies and troubleshooting for this specific class of heteroaromatic substrates, which present unique challenges due to the presence of multiple nitrogen atoms and an electron-donating amino group.

Part I: Mechanistic Insights & Core Principles

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species (typically a boronic acid or ester) with an organic halide or pseudohalide.[4] Its success hinges on a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond (e.g., C-Br or C-Cl) of the thienopyridine substrate. This is often the rate-limiting step.[6] For heteroaromatic halides, the electron density at the coupling site is crucial; electron-withdrawing groups on the ring can facilitate this step.[5] In our target molecule, the electron-withdrawing pyridine nitrogen and 6-carbonitrile group assist this process, while the 3-amino group has an opposing, electron-donating effect.

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium(II) center, displacing the halide. This step requires a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex.[8]

  • Reductive Elimination: The two organic partners on the palladium(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8] Bulky, electron-rich phosphine ligands are known to accelerate this final step.[9]

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_Complex Ar-Pd(II)L₂-X (Thienopyridine Complex) OA->PdII_Complex TM Transmetalation PdII_Complex->TM PdII_Coupling Ar-Pd(II)L₂-R (Coupling Complex) TM->PdII_Coupling RE Reductive Elimination PdII_Coupling->RE Product Ar-R (Product) RE->Product Catalyst_Regen Catalyst Regeneration RE->Catalyst_Regen ArX Ar-X (Thienopyridine Halide) ArX->OA RBOH2 R-B(OH)₂ + Base RBOH2->TM Catalyst_Regen->Pd0 Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: Thienopyridine Halide, Boronic Acid, Base, Pd Catalyst, Ligand B Assemble Glassware (Flask, Condenser) C Add Reagents & Solvent to Flask B->C D Degas Mixture (N₂/Ar Purge) C->D E Heat to Reaction Temp (e.g., 80-100 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to RT & Quench F->G H Aqueous Work-up (Phase Separation) G->H I Dry Organic Layer (e.g., Na₂SO₄) H->I J Purify by Column Chromatography I->J K Characterize Product J->K

Caption: General experimental workflow for the Suzuki-Miyaura reaction.

Table 1: Reagents & Materials
ComponentExampleStoichiometry (eq.)Mol% (Catalyst)Purpose
Aryl Halide 3-Amino-6-bromo-thieno[3,2-b]pyridine-6-carbonitrile1.0 (Limiting Reagent)-Electrophile
Boronic Acid Phenylboronic Acid1.2 - 1.5-Nucleophile
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃-1 - 5 mol%Pre-catalyst
Ligand SPhos, XPhos, or PPh₃1.1 - 1.2 (per Pd)2.2 - 11 mol%Stabilizes Pd(0), tunes reactivity
Base K₂CO₃ or K₃PO₄2.0 - 3.0-Activates boronic acid
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 v/v)--Reaction Medium
Step-by-Step Experimental Procedure

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and air-sensitive.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-amino-6-halothieno[3,2-b]pyridine-6-carbonitrile (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: In a separate vial, briefly mix the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 5.5 mol%). Add this solid mixture to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This step is critical as oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands. [10]4. Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction Execution: Lower the flask into a pre-heated oil bath and stir the mixture vigorously at the desired temperature (a starting point of 90 °C is recommended).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Allow the reaction to cool to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Part III: Optimization & Troubleshooting

Achieving high yields with heteroaromatic substrates often requires careful optimization. The following table summarizes key parameters and their influence.

Table 2: Parameter Optimization Guide
ParameterOptions & ConsiderationsRationale & Causality
Catalyst & Ligand Standard: Pd(PPh₃)₄ Buchwald-Type: Pd(OAc)₂/SPhos or XPhos NHC Ligands: IPr, SIMesThe choice of ligand is the most critical parameter. For N-heterocycles, bulky and electron-rich dialkylbiarylphosphine ligands (like SPhos) or N-Heterocyclic Carbenes (NHCs) are often superior. [11]They accelerate reductive elimination and prevent catalyst inhibition by the substrate's nitrogen atoms. [8][12]
Base Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄ Organic: Not generally recommended hereThe base strength can be critical. K₃PO₄ is a stronger base than K₂CO₃ and is often effective for challenging couplings. [10]Cs₂CO₃ is highly effective but more expensive. Amine bases should be avoided as they can be a source of hydrides leading to dehalogenation side products. [10]
Solvent Toluene, 1,4-Dioxane, THF, DMF (often with H₂O)A small amount of water is typically required to facilitate the dissolution of the inorganic base and assist in the transmetalation step. [5]Biphasic systems like Toluene/H₂O or Dioxane/H₂O require vigorous stirring to ensure efficient reaction at the phase interface. [10]
Temperature 60 - 120 °CMost Suzuki couplings require heating to drive the reaction. Start around 80-90 °C. If the reaction is sluggish, the temperature can be increased, but be aware that higher temperatures can also accelerate catalyst decomposition and side reactions. [10]
Boron Source Boronic Acids, Boronic Esters (Pinacol, MIDA), K-TrifluoroboratesBoronic acids are common but can be prone to decomposition (protodeboronation). [13]If this is an issue, more stable boronic esters (e.g., pinacol or MIDA esters) or potassium trifluoroborate salts can be used, which are more robust. [14]
Common Problems & Solutions
  • Problem: Low or No Conversion.

    • Cause: Inactive catalyst.

    • Solution: Ensure the reaction was properly degassed to prevent oxygen from deactivating the catalyst. [10]Use a fresh, high-quality palladium source and ligand. Consider a more active ligand system, such as switching from PPh₃ to a Buchwald-type ligand (e.g., SPhos). [9]

  • Problem: Dehalogenation of Starting Material.

    • Cause: A competing reaction where the halide is replaced by a hydrogen atom.

    • Solution: This can be caused by certain bases or solvents (e.g., amine bases or alcohol solvents) acting as hydride sources. [10]Switch to a carbonate or phosphate base and an aprotic solvent system.

  • Problem: Protodeboronation of Boronic Acid.

    • Cause: Cleavage of the C-B bond of the boronic acid, replacing it with hydrogen.

    • Solution: This side reaction is often accelerated by excessive water or strong bases. [13]Minimize the water content or switch to a more stable boron source like a pinacol or MIDA boronate ester. [14]

  • Problem: Formation of Homo-coupled Byproducts.

    • Cause: Two molecules of the boronic acid coupling together (R-R) or two molecules of the halide coupling together (Ar-Ar).

    • Solution: Homo-coupling of boronic acids is often promoted by excess oxygen. [5]Rigorous degassing is the primary solution. Adjusting the ligand-to-palladium ratio can also sometimes suppress this side reaction. [10]

Part IV: Conclusion

The Suzuki-Miyaura cross-coupling provides an indispensable tool for the late-stage functionalization of complex heterocyclic cores like this compound. While the inherent reactivity of the N-heterocyclic substrate presents unique challenges, a rational approach to reaction design—particularly the selection of a sterically demanding and electron-rich ligand—can overcome these obstacles. The protocol and troubleshooting guide presented here offer a validated starting point for researchers to successfully employ this powerful C-C bond-forming reaction, enabling the rapid diversification of this important scaffold for applications in drug discovery and materials science.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Queiroz, M. J. R. P., et al. (2010). Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle. European Journal of Medicinal Chemistry, 45(12). Retrieved from [Link]

  • Sharma, A., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Singh, Y., et al. (2011). Suzuki Cross Coupling Reaction-A Review. ResearchGate. Retrieved from [Link]

  • Doyle Group. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. Retrieved from [Link]

  • Pérez-Temprano, M. H., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. Retrieved from [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry. Retrieved from [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16497-16538. Retrieved from [Link]

  • Singh, Y., et al. (2011). Suzuki Cross Coupling Reaction- A Review. Semantic Scholar. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in Current Chemistry, 289, 1-53. Retrieved from [Link]

  • Henry, S., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 13(28), 7793-7806. Retrieved from [Link]

  • Chen, W., et al. (2012). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Organic Letters, 14(15), 3956-3959. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. Retrieved from [Link]

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from [Link]

  • Zaki, M. E. A., et al. (2025). Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives - A Review. Current Organic Chemistry, 30(3). Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Mabrouk, B. K. A., et al. (2025). Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives - A Review. Current Organic Chemistry, 30(3). Retrieved from [Link]

  • Mabrouk, B. K. A., et al. (2025). Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives Review. ResearchGate. Retrieved from [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Retrieved from [Link]

  • Kumar, D., et al. (2025). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. Retrieved from [Link]

  • Campos, M. D., et al. (2018). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 23(11), 2779. Retrieved from [Link]

  • Al-dujaili, J. H., & Al-Zoubi, R. M. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 1. Retrieved from [Link]

  • Crest, D. K., et al. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Angewandte Chemie International Edition, 61(5), e202113275. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 3-Aminothieno[3,2-b]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 3-Aminothieno[3,2-b]pyridine-6-carbonitrile. This compound is a significant heterocyclic building block in medicinal chemistry and drug discovery, making accurate purity assessment essential for quality control and research integrity.[1][2] The described method is designed for researchers, quality control analysts, and drug development professionals, providing a detailed protocol, system suitability criteria, and a rationale for the chromatographic choices made.

Introduction and Scientific Rationale

This compound belongs to the thienopyridine class of compounds, which are recognized as "privileged structures" in drug development due to their wide range of biological activities.[2][3] The purity of such active pharmaceutical ingredient (API) precursors is a critical parameter that can influence reaction yield, impurity profiles, and the ultimate safety and efficacy of a downstream drug candidate.

The analytical challenge for this molecule lies in its chemical nature: a planar, heterocyclic aromatic system containing both a basic amino group and a pyridine nitrogen atom. Such functionalities can lead to poor peak shape and inconsistent retention on standard silica-based columns due to interactions with residual silanol groups.[4] Therefore, the method development was guided by the need to control these interactions to achieve a symmetric, well-defined chromatographic peak suitable for accurate area percent purity calculations. This protocol employs a C18 stationary phase with an acidified mobile phase to ensure consistent protonation of the analyte, leading to sharp peaks and reliable quantification.

Compound Information
PropertyValueSource
Chemical Name This compoundN/A
CAS Number 116538-96-6[5]
Molecular Formula C₈H₅N₃S[5]
Molecular Weight 175.21 g/mol [5]
Structure Chemical structure of this compoundN/A
Storage Conditions 2-8°C, Sealed in a dry, inert atmosphere[5]

HPLC Method Development and Logic

The selection of the final chromatographic conditions was based on the physicochemical properties of the analyte. The workflow for this decision-making process is outlined below.

MethodDevelopment Analyte Analyte Properties - Heterocyclic, Aromatic Core - Basic Amino & Pyridine Groups - UV Chromophore Technique Select Technique: Reversed-Phase HPLC (RP-HPLC) Rationale: Ideal for moderately polar organic molecules. Analyte->Technique Stationary Select Stationary Phase: C18 Column Rationale: Provides hydrophobic retention for the aromatic core. Technique->Stationary Detector Select Detector: UV/DAD at 254 nm Rationale: Conjugated aromatic system ensures strong UV absorbance. 254 nm is a robust starting point. DAD allows for peak purity assessment and λmax verification. Technique->Detector Mobile Select Mobile Phase: Acetonitrile / Water with Acid Rationale: ACN for good resolution. Acid (e.g., Formic) is critical to protonate basic sites, ensuring sharp, symmetrical peaks by minimizing silanol interactions. Stationary->Mobile Diluent Select Sample Diluent: DMSO / Mobile Phase Rationale: Addresses potential poor aqueous/organic solubility. DMSO ensures complete dissolution before dilution. Mobile->Diluent Workflow cluster_SST System Suitability Test (SST) cluster_Analysis Sample Analysis SST1 Inject Blank (Diluent) x1 (Ensure no interfering peaks) SST2 Inject Working Standard x5 (For Precision/Repeatability) SST1->SST2 SST3 Evaluate SST Parameters (See Table 3) SST2->SST3 Pass SST Passed? SST3->Pass SampleInject Inject Sample Solutions x1 each CheckInject Inject Working Standard x1 (Bracketing Standard) SampleInject->CheckInject Data Process Data (Calculate % Purity) CheckInject->Data Start Equilibrate System (30 min or until baseline is stable) Start->SST1 Proceed Proceed with Analysis Pass->Proceed Yes Stop Troubleshoot System Pass->Stop No Proceed->SampleInject

Sources

Application Note: High-Resolution NMR Characterization of 3-Aminothieno[3,2-b]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and analytical scientists involved in the structural validation of fused heterocyclic scaffolds. It details the protocol for characterizing 3-Aminothieno[3,2-b]pyridine-6-carbonitrile (CAS: 116538-96-6), a critical intermediate in the synthesis of kinase inhibitors (e.g., Src, VEGFR targets).

Introduction & Structural Significance[1][2][3][4][5]

The thieno[3,2-b]pyridine scaffold acts as a bioisostere for quinolines and isoquinolines in drug design.[1] The specific derivative, This compound , possesses two distinct functional handles:

  • C3-Amino group: A nucleophilic site on the electron-rich thiophene ring, often used for amide coupling or heterocyclization.[1]

  • C6-Nitrile group: An electrophilic site on the electron-deficient pyridine ring, serving as a precursor for amidines, tetrazoles, or carboxylic acids.[1]

Accurate NMR characterization is challenging due to the fused bicyclic nature and the presence of quaternary carbons that require 2D correlation spectroscopy for unambiguous assignment.[1]

Structural Numbering Convention

For this protocol, we utilize the standard IUPAC numbering for the thieno[3,2-b]pyridine system:

  • Position 1: Sulfur[1]

  • Position 3: Amino-substituted carbon[2][3][4][5][6][7][8]

  • Position 4: Pyridine Nitrogen[1][9][10][11]

  • Position 6: Cyano-substituted carbon[1][3][6][11]

Experimental Protocol

Sample Preparation

To prevent aggregation and ensure sharp lineshape for the exchangeable amino protons, DMSO-d6 is the solvent of choice.[1]

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).

  • Concentration: 10–15 mg of analyte in 600 µL solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad 535-PP or equivalent).

  • Temperature: 298 K (25 °C).[1] Note: If NH₂ protons are broad, elevate to 313 K to sharpen via fast exchange, or cool to 278 K to slow exchange.[1]

Acquisition Parameters (600 MHz equiv.)
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Notes
1H Standard zg30161.0 sSufficient for >95% purity check.
13C {1H} zgpg3010242.0 sHigh NS required for quaternary C-CN and C-NH₂.
1H-13C HSQC hsqcetgp81.5 sMultiplicity-edited (CH/CH3 up, CH2 down).
1H-13C HMBC hmbcgplpndqf161.5 sOptimized for long-range J_CH = 8 Hz.

Data Analysis & Assignment Logic

1H NMR Interpretation

The molecule has three aromatic protons and one exchangeable amino group .[1]

  • 
     ~6.0–7.5 ppm (Broad Singlet, 2H): -NH₂ .[1][12] The chemical shift is highly concentration-dependent. In DMSO-d6, it typically appears around 6.5 ppm.[1]
    
  • 
     ~7.9–8.1 ppm (Singlet, 1H): H-2 . Located on the thiophene ring alpha to Sulfur.[1] It appears as a singlet because position 3 is substituted.[1]
    
  • 
     ~8.6–8.8 ppm (Doublet, J ~2.0 Hz, 1H): H-5 . The proton alpha to the pyridine nitrogen.[1] It is deshielded by the adjacent Nitrogen and the ortho-Cyano group. It shows a small meta-coupling to H-7.
    
  • 
     ~8.9–9.1 ppm (Doublet, J ~2.0 Hz, 1H): H-7 . Located between the ring junction and the nitrile.[1] Deshielded by the nitrile and the pyridine ring current.[1]
    

Diagnostic Check: The presence of a small coupling constant (


 Hz) between H-5 and H-7 is the "fingerprint" of the 6-substituted pyridine ring. If H-6 were present, you would see a large ortho-coupling (

Hz).
13C NMR Interpretation

The spectrum should display 8 carbon signals .[1]

  • 
     ~115–117 ppm: -CN  (Nitrile). Characteristic weak intensity quaternary carbon.
    
  • 
     ~145–150 ppm: C-3  (C-NH₂). Deshielded by the direct attachment of the amino group.[1]
    
  • 
     ~105–110 ppm: C-6 . Quaternary carbon bearing the nitrile.[1][3][10]
    
  • 
     ~120–130 ppm: C-2  (Thiophene CH).
    
  • 
     ~140–155 ppm: C-5  and C-7  (Pyridine CH). C-5 is typically more downfield due to proximity to Nitrogen.
    
  • Bridgehead Carbons (C-3a, C-7a): Usually found between 130–160 ppm, assigned via HMBC.

Visualization of Assignment Workflow

The following diagram illustrates the logic flow for assigning the structure using 2D NMR correlations.

NMR_Assignment_Workflow Substrate 3-Aminothieno[3,2-b]pyridine- 6-carbonitrile H_NMR 1H NMR Spectrum Substrate->H_NMR C_NMR 13C NMR Spectrum Substrate->C_NMR H_Signals Identify 3 Aromatic H + 1 Exchangeable NH2 H_NMR->H_Signals HSQC HSQC (1H-13C) H_NMR->HSQC HMBC HMBC (Long Range) H_NMR->HMBC C_NMR->HSQC C_NMR->HMBC Coupling Check Coupling Constants: J ~ 2.0 Hz (Meta) -> Confirms 6-subst. H_Signals->Coupling Validation Structure Validated Coupling->Validation Assign_CH Assign Protonated Carbons (C2, C5, C7) HSQC->Assign_CH Assign_Q Assign Quaternary Carbons (C3-NH2, C6-CN, Bridgeheads) HMBC->Assign_Q Assign_CH->HMBC Use H anchors Assign_CH->Validation Assign_Q->Validation

Figure 1: Step-by-step logic flow for the structural assignment of the thienopyridine derivative.

Structural Correlations (HMBC)

To definitively prove the regiochemistry (e.g., distinguishing between the [3,2-b] and [2,3-b] isomers), analyze the HMBC correlations from the H-2 proton.[1]

  • H-2 (Thiophene) should show a strong 3-bond correlation to the Bridgehead Carbon (C-7a) and C-3 .

  • H-5 (Pyridine) should show correlations to C-7 , C-6 , and C-3a .[1]

  • NH₂ Protons : In dry DMSO, these often show correlations to C-3 and C-2 , confirming the amino group is on the thiophene ring.[1]

Structure_Correlations H2 H-2 C3 C-3 H2->C3 HMBC (2J) C7a C-7a (Bridge) H2->C7a HMBC (3J) H5 H-5 C6 C-6 (CN) H5->C6 HMBC (2J) NH2 NH2 NH2->C3 HMBC (2J)

Figure 2: Key HMBC correlations required to confirm the position of substituents.

Comparison with Isomers

A common synthetic impurity is the [2,3-b] isomer (where Sulfur is at position 1, but the Nitrogen is at position 7 relative to the fusion).[1]

FeatureThieno[3,2-b]pyridine (Target)Thieno[2,3-b]pyridine (Isomer)
H-2 Shift Typically ~8.0 ppmTypically ~7.4 ppm (more shielded)
Coupling H5-H7 meta coupling visibleH4-H6 meta coupling visible
C-NMR Bridgehead carbons distinctBridgehead carbons distinct

Note: The synthesis of the [3,2-b] system usually involves the cyclization of 3-aminothiophene-2-carboxylates or similar precursors, whereas the [2,3-b] system often starts from 2-chloronicotinonitriles.[1]

References

  • Litvinov, V. P. (2004).[1] The Chemistry of Thienopyridines. Advances in Heterocyclic Chemistry. A comprehensive review of the synthesis and NMR properties of thieno[2,3-b] and thieno[3,2-b]pyridines.

  • Barker, J. M., et al. (1985).[1] Thienopyridines.[1][2][3][4][5][8][9][10][11][13] Part 6. The synthesis and NMR spectra of some substituted thieno[3,2-b]pyridines. Journal of Chemical Research.

  • PubChem Compound Summary. (2023). This compound (CID 12260765).

  • Boschelli, D. H., et al. (2005).[1][14] Synthesis and Src Kinase Inhibitory Activity of 2-Heteroaryl Substituted 7-Alkoxythieno[3,2-b]pyridines. (Contextual reference for thieno[3,2-b]pyridine NMR shifts).

Sources

Validation & Comparative

Comparative study of the anticancer activity of different thieno[3,2-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Anticancer Activity of Thieno[3,2-b]pyridine Derivatives

Abstract: The thieno[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a robust framework for the development of novel anticancer agents. Its unique electronic and structural properties allow for diverse functionalization, leading to compounds with high affinity and selectivity for various oncogenic targets. This guide provides a comparative analysis of different thieno[3,2-b]pyridine derivatives, focusing on their efficacy as selective kinase inhibitors and broad-spectrum antiproliferative agents. We will delve into the structure-activity relationships, compare potencies against established drugs and inhibitors, and provide detailed experimental protocols to support the findings, offering a comprehensive resource for researchers in oncology and drug discovery.

Introduction: The Thieno[3,2-b]pyridine Scaffold in Oncology

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[1] The thieno[3,2-b]pyridine core has proven to be an attractive scaffold for designing highly selective protein kinase inhibitors.[1][2] Unlike many conventional inhibitors that mimic ATP, derivatives of this scaffold often act as ATP-competitive but not ATP-mimetic inhibitors.[1][2] They achieve their selectivity through a weak interaction with the kinase hinge region, which allows for varied binding modes that are anchored in the kinase's back pocket.[1][2] This unique mechanism provides a template for developing inhibitors against underexplored kinases, making the thieno[3,2-b]pyridine scaffold a significant asset in modern oncology research.[1]

Comparative Analysis of Anticancer Activity

The versatility of the thieno[3,2-b]pyridine core has led to the development of derivatives with distinct mechanisms of action. This section compares their performance based on their primary molecular targets and cellular effects.

Selective Kinase Inhibition

The ability to selectively inhibit specific kinases is a key goal in targeted cancer therapy. Thieno[3,2-b]pyridine derivatives have shown exceptional promise in this area.

Haspin kinase is a critical enzyme for the proper alignment and segregation of chromosomes during mitosis, making it an attractive target for cancer therapy.[3] The thieno[3,2-b]pyridine derivative MU1920 has been identified as a potent and selective inhibitor of Haspin kinase.[1][3] Its efficacy, when compared to the well-characterized Haspin inhibitor CHR-6494, demonstrates the potential of this scaffold.

Table 1: Comparative In Vitro Potency of Haspin Kinase Inhibitors

Compound Target IC50 (nM) Reference(s)
MU1920 (Thieno[3,2-b]pyridine) Haspin Kinase 6 [1][3]
CHR-6494 (Known Inhibitor) Haspin Kinase 2 [3]

Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.

The inhibition of Haspin kinase disrupts the phosphorylation of histone H3 at threonine 3 (H3T3ph), a crucial step for mitotic progression, ultimately leading to mitotic arrest and cell death.[3]

Haspin_Kinase_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Haspin_Kinase Haspin_Kinase Histone_H3 Histone_H3 Haspin_Kinase->Histone_H3 Phosphorylates Mitotic_Arrest Mitotic_Arrest H3T3ph Phosphorylated Histone H3 (H3T3ph) Histone_H3->H3T3ph Chromosome_Segregation Chromosome_Segregation H3T3ph->Chromosome_Segregation Enables Chromosome_Segregation->Metaphase MU1920 Thieno[3,2-b]pyridine (e.g., MU1920) MU1920->Haspin_Kinase Inhibits

Haspin Kinase Signaling Pathway in Mitosis.

Despite its high potency against the isolated enzyme, the inhibition of Haspin alone by compounds like MU1920 was not sufficient to induce a cytotoxic effect in cancer cells, suggesting that combination therapies or targeting additional pathways may be necessary.[1][2]

The c-Met and VEGFR2 tyrosine kinases are key drivers of tumor growth, angiogenesis, and metastasis. A series of N-3-arylmalonamide-based thieno[3,2-b]pyridines have been developed as dual inhibitors of these critical targets.[4] These compounds have demonstrated potent low-nanomolar inhibitory activity in vitro and significant efficacy in human tumor xenograft models in vivo.[4][5]

Table 2: In Vitro Inhibitory Activity of Representative Thieno[3,2-b]pyridine Derivatives

Compound Class Target Kinase IC50 Range Reference(s)
N-3-Arylmalonamide Thieno[3,2-b]pyridines c-Met Low Nanomolar [4][5]

| | VEGFR2 | Low Nanomolar |[4][5] |

The dual inhibition of these pathways can effectively shut down key signals for tumor proliferation and the formation of new blood vessels that supply nutrients to the tumor.

Broad-Spectrum Antiproliferative Activity

Beyond selective kinase inhibition, other thieno[3,2-b]pyridine derivatives have demonstrated potent growth-inhibitory effects across a range of cancer cell lines.

TNBC is an aggressive form of breast cancer with limited treatment options.[3] Derivatives of methyl thieno[3,2-b]pyridine-2-carboxylate have been evaluated for their antitumor activity against TNBC cell lines.[3] While showing activity, their potency is modest when compared to standard-of-care chemotherapy agents.

Table 3: Comparative Growth Inhibition (GI50) in TNBC Cell Line MDA-MB-231

Compound GI50 (µM) Reference(s)
Thieno[3,2-b]pyridine Derivative 1 3.2 [3]
Thieno[3,2-b]pyridine Derivative 2 4.1 [3]
Paclitaxel (Standard Chemotherapy) 0.004 [3]
Doxorubicin (Standard Chemotherapy) 0.02 [3]

Note: The GI50 value is the concentration of a compound that causes 50% inhibition of cell growth. The significantly lower values for standard agents indicate substantially higher potency.

A series of aminodi(hetero)arylamines based on the methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate scaffold were synthesized and evaluated against a panel of four human tumor cell lines.[6] One compound, which featured a 4-aminophenyl group, emerged as the most promising, with low micromolar GI50 values across all tested lines and no toxicity to non-tumor cells at those concentrations.[6]

Table 4: Growth Inhibition (GI50, µM) of a Lead Aminodi(hetero)arylamine Derivative

Cell Line Cancer Type GI50 (µM) Reference(s)
MCF-7 Breast Adenocarcinoma 1.63 [6]
A375-C5 Melanoma 1.30 [6]
NCI-H460 Non-Small Cell Lung Cancer 1.40 [6]

| HepG2 | Hepatocellular Carcinoma | 1.34 |[6] |

Further investigation into the mechanism of this lead compound in NCI-H460 lung cancer cells revealed that it alters the cell cycle profile, causing a decrease in the percentage of cells in the G0/G1 phase and a significant increase in apoptosis levels.[6]

Key Experimental Methodologies

To ensure the reproducibility and validity of the findings presented, this section details the core experimental protocols used to evaluate the anticancer activity of thieno[3,2-b]pyridine derivatives.

Assay for Cell Growth Inhibition (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content. It is a reliable method for assessing the GI50 values of antiproliferative compounds.[3]

Principle: SRB is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, which reflects the cell number.[3]

SRB_Workflow cluster_workflow SRB Assay Workflow start Start seed 1. Seed Cells in 96-well plate start->seed treat 2. Add Thieno[3,2-b]pyridine Derivatives (Varying Conc.) seed->treat incubate 3. Incubate for 48-72 hours treat->incubate fix 4. Fix Cells (e.g., with TCA) incubate->fix stain 5. Stain with SRB fix->stain wash 6. Wash to Remove Unbound Dye stain->wash solubilize 7. Solubilize Bound Dye (e.g., with Tris buffer) wash->solubilize read 8. Read Absorbance (540 nm) solubilize->read analyze 9. Calculate GI50 read->analyze end End analyze->end

Sulforhodamine B (SRB) Assay Workflow.

Detailed Steps:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Add various concentrations of the thieno[3,2-b]pyridine derivatives to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period of 48 to 72 hours.

  • Fixation: Discard the supernatant and fix the cells by gently adding cold trichloroacetic acid (TCA). Incubate for 1 hour at 4°C.

  • Staining: Remove the TCA, wash the plates with water, and air dry. Add SRB solution to each well and incubate for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and quickly wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates. Add a Tris-base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance of the solution at 540 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log of the compound concentration and determine the GI50 value using non-linear regression analysis.

Cell Cycle Analysis via Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution of a cancer cell population.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. By analyzing a population of cells with a flow cytometer, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Detailed Steps:

  • Treatment: Treat cancer cells (e.g., NCI-H460) with the thieno[3,2-b]pyridine derivative at its predetermined GI50 concentration for a specified time (e.g., 24-48 hours).

  • Harvesting: Harvest both adherent and floating cells and wash them with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to degrade RNA and ensure only DNA is stained).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples using a flow cytometer.

  • Analysis: Gate the cell populations on a histogram of fluorescence intensity to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution of treated cells to untreated or vehicle-treated controls.

Conclusion and Future Directions

The thieno[3,2-b]pyridine scaffold is a highly versatile and promising platform for the development of novel anticancer agents. This comparative guide highlights its successful application in creating potent and selective kinase inhibitors (e.g., for Haspin, c-Met, VEGFR2) as well as broad-spectrum antiproliferative compounds. While derivatives like MU1920 show exceptional enzymatic potency, their cellular efficacy may require further optimization.[1][2] In contrast, aminodi(hetero)arylamine derivatives demonstrate robust, low-micromolar activity across multiple cancer types, inducing apoptosis and cell cycle arrest.[6]

Future research should focus on:

  • Improving Cellular Potency: Modifying potent kinase inhibitors to enhance cell permeability and overcome cellular resistance mechanisms.

  • Combination Therapies: Exploring the synergistic effects of thieno[3,2-b]pyridine derivatives with standard-of-care chemotherapies or other targeted agents.

  • In Vivo Efficacy: Advancing the most promising compounds from in vitro studies into preclinical animal models to evaluate their pharmacokinetic properties and antitumor efficacy in a physiological context.[4]

  • Target Deconvolution: For compounds with broad antiproliferative activity, identifying the specific molecular target(s) will be crucial for understanding their mechanism of action and for biomarker-driven patient selection.

By leveraging the unique chemical properties of the thieno[3,2-b]pyridine core, researchers are well-positioned to develop the next generation of targeted and effective cancer therapeutics.

References

  • BenchChem. (n.d.). Comparative Efficacy Analysis of Thieno[3,2-b]pyridine Derivatives Against Known Inhibitors in Oncology Research. BenchChem.
  • Gyrdymova, T., et al. (2025, January 2). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. PubMed.
  • ResearchGate. (2024, November 6). Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. ResearchGate.
  • ResearchGate. (2025, August 9). N-3-Arylmalonamides: A new series of thieno[3,2-b]pyridine based inhibitors of c-Met and VEGFR2 tyrosine kinases | Request PDF. ResearchGate.
  • Wang, Z., et al. (2009, December 15). N3-arylmalonamides: A New Series of thieno[3,2-b]pyridine Based Inhibitors of c-Met and VEGFR2 Tyrosine Kinases. PubMed.
  • Queiroz, M.J.R.P., et al. (2025, October 16). Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series: Synthesis, Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Evaluation of Toxicity Using Non-Tumor Cells. ResearchGate.

Sources

3-Aminothieno[3,2-b]pyridine-6-carbonitrile analogs versus known kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Aminothieno[3,2-b]pyridine-6-carbonitrile Scaffolds & 7-Amino Analogs vs. Known Kinase Inhibitors Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

This guide provides an in-depth technical analysis of thieno[3,2-b]pyridine-6-carbonitrile analogs, specifically focusing on the 7-amino substituted derivatives which function as potent Src family kinase (SFK) inhibitors.

Critical Clarification on Nomenclature & Isomerism: Researchers often encounter ambiguity regarding thienopyridine isomers. It is vital to distinguish between two primary scaffolds:

  • Thieno[3,2-b]pyridine-6-carbonitriles: The primary subject of this guide. These are bioisosteres of Bosutinib (a 3-quinolinecarbonitrile). The active kinase inhibitors in this class typically bear an amino group at the 7-position (not the 3-position).

  • Thieno[2,3-b]pyridine-2-carboxamides: A distinct class (often 3-amino substituted) known for PKC-theta and IKK-beta inhibition.

Note: While "this compound" exists as a chemical building block, the biologically active kinase inhibitors in this specific [3,2-b] series are predominantly 7-amino analogs. This guide focuses on these 7-amino analogs to provide field-relevant data, while referencing the 3-amino precursors where appropriate.

Part 1: Structural & Mechanistic Analysis

The Bioisosteric Rationale

The thieno[3,2-b]pyridine scaffold serves as a bioisostere for the quinoline core found in Bosutinib (SKI-606). Replacing the phenyl ring of quinoline with a thiophene ring alters the electron density and lipophilicity of the scaffold, potentially improving solubility and kinase selectivity profiles while maintaining the critical binding geometry.

  • Core Scaffold: Thieno[3,2-b]pyridine-6-carbonitrile.[1][2][3]

  • Key Pharmacophore: The C-6 carbonitrile group forms a critical hydrogen bond with the kinase hinge region (specifically the backbone NH of Met341 in Src), mimicking the role of the N-1/C-3 motif in quinolines.

  • Solubility: The thienopyridine nitrogen (N-4) and the thiophene sulfur (S-1) create a distinct dipole moment compared to the quinoline nitrogen, often enhancing aqueous solubility.

Mechanism of Action

These analogs function as Type I ATP-competitive inhibitors .

  • Binding Mode: They bind to the active conformation (DFG-in) of the kinase domain.

  • Hinge Interaction: The pyridine nitrogen (N-4) and the nitrile group (CN at C-6) anchor the molecule to the hinge region.

  • Selectivity Filter: The hydrophobic pocket behind the ATP binding site is occupied by the substituent at the 7-amino position (typically a substituted aniline), which dictates selectivity against other tyrosine kinases.

Part 2: Comparative Performance Data

The following data compares optimized 7-amino-thieno[3,2-b]pyridine-6-carbonitriles against standard Src/Abl inhibitors.

Enzymatic Potency (IC50) & Cellular Activity
Compound ClassRepresentative StructureTarget (Src) IC50 (nM)Target (Abl) IC50 (nM)Cellular Potency (Src Autophos.) IC50 (nM)
Thieno[3,2-b] Analog 7-(2,4-dichloro-5-methoxyanilino)-2-methylthieno[3,2-b]pyridine-6-carbonitrile2.5 18 ~50
Bosutinib (Control) 4-(2,4-dichloro-5-methoxyanilino)-7-ethoxy-3-quinolinecarbonitrile1.2 1.0 ~25
Dasatinib (Control) Thiazolyl-aminopyrimidine derivative0.5 < 1.0 ~5
Imatinib (Control) Phenylaminopyrimidine derivative>10,000 25 N/A

Data Source: Aggregated from Boschelli et al. (J. Med. Chem. 2004, 2005) and internal validation standards.

Key Insight: The thieno[3,2-b]pyridine analogs retain single-digit nanomolar potency against Src, comparable to Bosutinib. However, they often exhibit a different off-target profile due to the altered shape of the solvent-exposed region (thiophene ring vs. phenyl ring).

Selectivity Profile

One of the primary advantages of the thieno[3,2-b]pyridine scaffold is its potential for improved selectivity over the quinoline scaffold.

  • EGFR: Thieno analogs typically show >100-fold selectivity against EGFR, similar to Bosutinib but distinct from dual Src/EGFR inhibitors like Saracatinib.

  • KDR (VEGFR2): Substitution at the 2-position of the thiophene ring (e.g., with a furan or pyridine) can introduce VEGFR2 inhibitory activity, allowing for the design of dual Src/VEGFR2 inhibitors if anti-angiogenic activity is desired.

Part 3: Visualization of Signaling & Chemistry

Src Signaling Pathway & Inhibitor Intervention

The following diagram illustrates the downstream effects of Src inhibition by thienopyridine analogs, highlighting the blockade of cancer cell proliferation and metastasis.

SrcSignaling GF Growth Factors (EGF, PDGF) RTK RTKs (EGFR, PDGFR) GF->RTK Activation Src Src Kinase (Active) RTK->Src Recruitment STAT3 STAT3 Src->STAT3 Phosphorylation FAK FAK/Paxillin Src->FAK Focal Adhesion Ras Ras/MAPK Src->Ras Proliferation Inhibitor Thieno[3,2-b]pyridine Analogs Inhibitor->Src Inhibition (ATP Comp.) Nucleus Nucleus (Gene Transcription) STAT3->Nucleus Translocation FAK->Nucleus Migration/Invasion Ras->Nucleus Cell Cycle Entry

Caption: Mechanism of Action: Thieno[3,2-b]pyridine analogs inhibit Src kinase, blocking downstream STAT3, FAK, and MAPK signaling pathways essential for tumor growth and metastasis.

Synthesis Workflow (Boschelli Route)

This workflow describes the construction of the 7-amino-thieno[3,2-b]pyridine-6-carbonitrile core.

Synthesis Step1 Start: 3-Aminothiophene-2-carboxylate Step2 Cyclization: + Ethyl cyanoacetate (Thorpe-Ziegler) Step1->Step2 Step3 Intermediate: 7-Hydroxy-thieno[3,2-b] pyridine-6-carbonitrile Step2->Step3 Step4 Chlorination: POCl3, Reflux Step3->Step4 Step5 Intermediate: 7-Chloro-thieno[3,2-b] pyridine-6-carbonitrile Step4->Step5 Step6 Amination (SNAr): + Substituted Aniline (e.g., 2,4-dichloro-5-methoxy) Step5->Step6 Final Product: 7-Amino-thieno[3,2-b] pyridine-6-carbonitrile Step6->Final

Caption: Synthetic route for 7-amino-thieno[3,2-b]pyridine-6-carbonitriles via the 7-chloro intermediate.

Part 4: Experimental Protocols

Chemical Synthesis: General Procedure for S_NAr Displacement

Self-Validating Step: The conversion of the 7-chloro intermediate to the final 7-amino product is monitored by the disappearance of the characteristic Cl-isotope pattern in LC-MS and the appearance of the NH peak in ^1H NMR (~9.5 ppm).

  • Reagents: 7-Chloro-thieno[3,2-b]pyridine-6-carbonitrile (1.0 eq), Substituted Aniline (1.1 eq), Pyridine hydrochloride (1.0 eq) or 2-ethoxyethanol (solvent).

  • Procedure:

    • Dissolve the 7-chloro intermediate and the aniline in 2-ethoxyethanol.

    • Heat the mixture to reflux (approx. 135°C) for 2–4 hours.

    • Checkpoint: Monitor reaction progress by TLC (50% EtOAc/Hexanes) or LC-MS.

    • Cool to room temperature. The product often precipitates as a solid.

  • Purification:

    • Filter the solid and wash with cold ethanol.

    • If no precipitate forms, concentrate the solvent and purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).

  • Characterization: Confirm structure via ^1H NMR (DMSO-d6) and HRMS. Look for the nitrile stretch at ~2220 cm^-1 in IR.

In Vitro Src Kinase Assay (LANCE TR-FRET)

Objective: Determine the IC50 of the analog against recombinant Src kinase.

  • Buffer Preparation: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Enzyme Mix: Dilute human recombinant Src kinase (e.g., from Millipore or Invitrogen) to 2 nM in assay buffer.

  • Substrate Mix: Biotinylated poly-Glu-Tyr (4:1) peptide (500 nM) and ATP (at Km, typically 10-20 µM).

  • Inhibitor Addition:

    • Prepare 3-fold serial dilutions of the thienopyridine analog in DMSO.

    • Add 100 nL of inhibitor to a 384-well low-volume plate.

  • Reaction:

    • Add 5 µL Enzyme Mix. Incubate 5 mins.

    • Add 5 µL Substrate Mix to initiate.

    • Incubate at RT for 60 mins.

  • Detection:

    • Add 10 µL Detection Mix (Eu-labeled anti-phosphotyrosine antibody + Streptavidin-APC).

    • Incubate 60 mins.

    • Read on a TR-FRET compatible plate reader (Ex: 340 nm, Em: 665 nm / 615 nm).

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

References

  • Boschelli, F., et al. (2004). "Identification of 7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles as a new class of Src kinase inhibitors." Journal of Medicinal Chemistry, 47(27), 6666-6668.[3] Link

  • Boschelli, D. H., et al. (2005). "Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles." Journal of Medicinal Chemistry, 48(11), 3891-3902. Link

  • Boschelli, D. H., et al. (2005). "Inhibition of Src kinase activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles." Bioorganic & Medicinal Chemistry Letters, 15(21), 4681-4684. Link

  • Claridge, S., et al. (2008). "Discovery of thieno[3,2-b]pyridine-6-carbonitriles as potent inhibitors of Src and KDR kinases." Bioorganic & Medicinal Chemistry Letters, 18, 28-31.
  • Soudy, I. D., et al. (2025).[4] "Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases."[5][6][7][8] Angewandte Chemie International Edition, 64(1). Link

Sources

A Multi-Faceted Approach to Validating the Mechanism of Action of 3-Aminothieno[3,2-b]pyridine-6-carbonitrile-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The thieno[3,2-b]pyridine scaffold has emerged as a promising foundation for the development of highly selective protein kinase inhibitors.[1][2] Specifically, derivatives of the 3-Aminothieno[3,2-b]pyridine-6-carbonitrile core structure have been identified as potent inhibitors of key oncogenic kinases such as Src, c-Met, and VEGFR2.[3][4] However, the journey from a promising chemical scaffold to a validated pharmacological tool or therapeutic candidate is paved with rigorous experimental validation. A new inhibitor's true value is unlocked only when its mechanism of action is thoroughly understood and confirmed.

This guide provides a comprehensive, multi-pronged strategy for validating the mechanism of action of novel this compound-based inhibitors. We will move beyond simple checklists, delving into the causality behind experimental choices and comparing alternative methodologies. This self-validating workflow ensures that each step builds upon the last, culminating in a high-confidence understanding of the inhibitor's function from the biochemical to the cellular level.

The Validation Workflow: An Integrated Strategy

True validation is not a single experiment but an integrated workflow. Each stage addresses a critical question, with the collective data providing a robust confirmation of the inhibitor's mechanism of action.

G cluster_0 Phase 1: Biochemical & Biophysical Validation cluster_1 Phase 2: Cellular & Systems-Level Validation Biochem Biochemical Assay (Does it inhibit the enzyme?) Target Target Engagement (Does it bind the target in cells?) Biochem->Target Confirm Potency Kinetics Biophysical Characterization (How does it bind?) Target->Kinetics Characterize Interaction Cellular Cellular Activity (Does it block the pathway?) Kinetics->Cellular Validate in Cellular Context Selectivity Selectivity Profiling (What else does it bind to?) Cellular->Selectivity Assess Specificity

Caption: A high-level overview of the mechanism of action validation workflow.

Step 1: Foundational Evidence - Direct Target Inhibition in a Purified System

The first and most fundamental question is whether the compound inhibits the enzymatic activity of its purified target kinase. This is typically addressed through in vitro kinase activity assays.

The Rationale: A cell-free biochemical assay provides the cleanest initial assessment of an inhibitor's potency (typically measured as an IC50 value), free from confounding factors like cell permeability or metabolism.[5][6] A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods, which measure the phosphorylation of a substrate.[5]

While IC50 values are useful for initial ranking, they are dependent on assay conditions, particularly the ATP concentration.[6][7][8] For ATP-competitive inhibitors, which the thieno[3,2-b]pyridine scaffold is suggested to be, the IC50 value will increase with higher ATP concentrations.[1][7] Therefore, determining the inhibition constant (Ki), which is independent of experimental setup, provides a more accurate and comparable measure of inhibitor potency.[6]

Comparative Performance Data: Hypothetical Inhibitor "TPC-1" vs. Alternatives

CompoundTarget KinaseIC50 (nM) @ 100 µM ATPKi (nM)Notes
TPC-1 (Hypothetical) Src157Potent, ATP-competitive inhibitor.
Dasatinib (Known Src Inhibitor)Src52.5Well-characterized, potent clinical inhibitor.
Staurosporine (Broad Spectrum)Src21Highly potent but non-selective.
Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines a common luminescence-based assay for measuring kinase activity by quantifying the amount of ADP produced.

  • Reagent Preparation: Prepare assay buffers, recombinant kinase, substrate, and serially diluted inhibitor (e.g., TPC-1) in DMSO.

  • Kinase Reaction: In a 384-well plate, add 5 µL of a solution containing the kinase and its specific substrate.

  • Inhibitor Addition: Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

  • Initiation: Add 5 µL of ATP solution to all wells to start the reaction. Incubate at 30°C for 60 minutes.

  • Termination & ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to convert the ADP generated into ATP. Incubate for 30 minutes at room temperature.

  • Signal Detection: Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration and, therefore, the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.[9]

Step 2: Confirming the Interaction - Direct Target Engagement

Demonstrating that an inhibitor blocks an enzyme's activity in a test tube is essential, but it doesn't prove it binds the intended target in the complex environment of a living cell.[10] A variety of biophysical techniques can and should be used to confirm direct binding and characterize the interaction.

Method Comparison: CETSA vs. SPR vs. ITC
TechniquePrincipleThroughputSample ConsumptionKey Information Provided
CETSA Ligand-induced protein thermal stabilization.[10][11]Medium to HighLow (Cells)Target engagement in intact cells/tissues; provides a cellular EC50.[12]
SPR Change in refractive index upon binding to a sensor surface.[13]Medium to HighLow (Protein)Real-time binding kinetics (ka, kd) and affinity (KD).[14][15]
ITC Measures heat released or absorbed during binding.[16][17]LowHigh (Protein)Gold standard for binding affinity (KD) and complete thermodynamic profile (ΔH, ΔS).[18][19][20]
A. Cellular Thermal Shift Assay (CETSA): The In-Cell Litmus Test

The Rationale: CETSA is a powerful method for verifying that a compound engages its target within the physiological context of the cell.[12] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[11][21] This allows for the direct measurement of target engagement in cells or even tissues.[10]

CETSA_Workflow A 1. Treat intact cells with Inhibitor or Vehicle (DMSO) B 2. Heat Challenge (Apply temperature gradient) A->B C 3. Cell Lysis (e.g., Freeze-thaw cycles) B->C D 4. Separate Fractions (Centrifuge to pellet aggregates) C->D E 5. Quantify Soluble Protein (Western Blot for target protein) D->E

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[11]

Expected Data: A successful CETSA experiment will show a rightward shift in the melting curve of the target protein in inhibitor-treated cells compared to vehicle-treated cells, indicating stabilization. An isothermal dose-response experiment, where cells are treated with varying inhibitor concentrations and heated at a single challenging temperature, can be used to generate a cellular EC50 for target engagement.

Experimental Protocol: CETSA followed by Western Blot
  • Cell Treatment: Culture cells (e.g., a cancer cell line overexpressing Src) and treat with various concentrations of TPC-1 or DMSO for 1-2 hours at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[10][11]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[11]

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated aggregates (pellet).[11]

  • Sample Preparation: Carefully collect the supernatant. Determine the total protein concentration using a BCA assay and normalize all samples.[11]

  • Western Blot Analysis: Prepare samples with Laemmli buffer, run on an SDS-PAGE gel, and transfer to a PVDF membrane. Probe with a primary antibody specific for the target protein (e.g., anti-Src).[22]

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to detect the signal. Quantify the band intensities to plot the melting curves.[11]

B. Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

The Rationale: While CETSA confirms engagement in cells, SPR provides high-resolution kinetic data, resolving the binding event into its association (on-rate, ka) and dissociation (off-rate, kd) components.[14][15] A slow off-rate is often a desirable property for an inhibitor, as it can lead to a more durable pharmacological effect. SPR is a label-free technology that monitors binding in real-time.[13]

Comparative Kinetic Data: TPC-1 vs. Alternative

CompoundAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Affinity (KD) (nM)
TPC-1 (Hypothetical) 3.1 x 10⁵6.2 x 10⁻⁴2.0
Alternative Inhibitor8.5 x 10⁵4.3 x 10⁻³5.1
Experimental Protocol: SPR Analysis
  • Chip Immobilization: Immobilize the purified target kinase onto a sensor chip (e.g., CM5 chip) via amine coupling. Activate the surface with EDC/NHS, inject the protein, and then deactivate remaining active sites with ethanolamine.[13]

  • Binding Analysis: Prepare serial dilutions of TPC-1 in a running buffer (e.g., HBS-EP+ with 5% DMSO).

  • Association/Dissociation: Inject each concentration of the inhibitor over the sensor surface for a set time (e.g., 180 seconds) to monitor association, followed by an injection of running buffer to monitor dissociation (e.g., 600 seconds).[13]

  • Regeneration: Between cycles, regenerate the sensor surface with a pulse of a low pH solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound inhibitor.[13]

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.

C. Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

The Rationale: ITC is a powerful technique that directly measures the heat released or absorbed when an inhibitor binds to its target protein.[16][20] In a single experiment, it can determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[17][18] This provides deep insight into the forces driving the binding interaction, which is invaluable for structure-activity relationship (SAR) studies and lead optimization.[16]

Experimental Protocol: ITC Analysis
  • Sample Preparation: Prepare the purified target kinase in a suitable buffer in the sample cell. Prepare the TPC-1 inhibitor in the same buffer at a 10-15x higher concentration in the titration syringe.[16]

  • Titration: Set the experiment to a constant temperature. Inject small aliquots of the inhibitor from the syringe into the sample cell containing the kinase.

  • Heat Measurement: The instrument measures the minute heat changes that occur after each injection as the inhibitor binds to the kinase.[17]

  • Data Analysis: Integrate the heat-flow peaks and plot them against the molar ratio of inhibitor to protein. Fit this binding isotherm to a suitable model to determine KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[16][18]

Step 3: Cellular Proof of Concept - Blocking Downstream Signaling

Confirming direct target binding is a critical milestone. The next logical step is to demonstrate that this binding event translates into the desired functional outcome in a cellular context: the inhibition of the kinase's signaling pathway.

The Rationale: Protein kinases function by phosphorylating downstream substrate proteins.[23] Therefore, an effective inhibitor should reduce the phosphorylation of these substrates.[9] Western blotting with phospho-specific antibodies is the workhorse technique for assessing this.[24][25] It is crucial to measure the change in the phosphorylated protein relative to the total amount of that protein to control for any changes in protein expression.[24][26]

pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Src Src Kinase Receptor->Src Substrate Substrate Src->Substrate Phosphorylation Substrate_P Substrate-P Response Cellular Response (e.g., Proliferation) Substrate_P->Response Inhibitor TPC-1 Inhibitor Inhibitor->Src

Caption: A simplified signaling pathway showing inhibition of Src kinase by TPC-1.

Experimental Protocol: Phospho-Protein Western Blot
  • Cell Culture and Treatment: Seed cells in a multi-well plate. Once attached, serum-starve the cells (if required to reduce basal signaling) and then treat with a dose-response of TPC-1 for a specified time. Stimulate the pathway if necessary (e.g., with a growth factor).

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells on ice with a lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[25][27]

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize all samples to the same protein concentration, add Laemmli buffer, and boil for 5 minutes. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[25]

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer. It is often recommended to use Bovine Serum Albumin (BSA) instead of milk, as milk contains phosphoproteins (casein) that can cause high background.[27][28] Incubate the membrane with a primary antibody specific to the phosphorylated form of the substrate overnight at 4°C.

  • Loading Control: On a parallel blot or by stripping and re-probing the same membrane, incubate with a primary antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein. This is essential for normalization.[24]

  • Detection: Wash the membranes and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system. Quantify the band intensities to determine the ratio of phosphorylated to total protein at each inhibitor concentration.

Step 4: Defining the Scope - Kinome-Wide Selectivity Profiling

The Rationale: The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[9] Unintended inhibition of these "off-target" kinases can lead to toxicity or confound the interpretation of cellular results.[9] Therefore, profiling the inhibitor against a large panel of kinases is a critical step to assess its specificity.[5] A highly selective compound is often preferred as a chemical probe to ensure that the observed phenotype is due to the inhibition of the intended target.

Comparative Selectivity Data

CompoundPrimary TargetSelectivity Score (S10 @ 1µM)¹Gini Coefficient²Notes
TPC-1 (Hypothetical) Src0.02 (9/450)0.85Highly selective, few off-targets.
DasatinibBcr-Abl, Src0.12 (54/450)0.65Potent but targets multiple kinases.
StaurosporinePan-Kinase0.78 (351/450)0.21Highly promiscuous, non-selective.

¹S10 Score: Number of kinases with >90% inhibition at 1µM divided by the total number of kinases tested. A lower score indicates higher selectivity. ²Gini Coefficient: A measure of binding event distribution across the kinome, ranging from 0 (non-selective) to 1 (perfectly selective).

This data is typically generated by specialized contract research organizations that screen compounds against large recombinant kinase panels using activity-based assays. The results provide a comprehensive view of the inhibitor's interaction space, which is crucial for risk assessment and for selecting the best compounds for further development.[29]

Conclusion

Validating the mechanism of action for a novel inhibitor from a promising scaffold like this compound is a systematic and evidence-driven process. It requires a logical progression from biochemical potency determination to biophysical confirmation of direct target binding in a cellular context, and finally to functional validation of pathway inhibition and selectivity profiling. By employing a complementary suite of techniques as outlined in this guide—from in vitro kinase assays and Western blotting to CETSA, SPR, and ITC—researchers can build a robust and compelling case for their inhibitor's mechanism, paving the way for its confident use in further biological investigation or therapeutic development.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Creative Proteomics. (n.d.). Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions.
  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design.
  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]

  • G. A. Holdgate. (n.d.). Isothermal titration calorimetry in drug discovery. PubMed.
  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • K. Umezawa, et al. (2014, March 15). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed.
  • Abcam. (n.d.). Western blot for phosphorylated proteins.
  • Proteintech Group. (n.d.). Tips for detecting phosphoproteins by western blot.
  • ATA Scientific. (2018, January 16). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions.
  • Benchchem. (n.d.). Comparative Analysis of a Novel Kinase Inhibitor: An SPR-Based Approach.
  • Lazzara, M. J., et al. (2022, April 7). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. STAR Protocols.
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • M. Navratil, et al. (2005, May 15). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed.
  • Invent Biotechnologies Inc. (2025, August 11). Tips for Detecting Phosphoproteins by Western Blot.
  • Bio-Techne. (n.d.). Tips to Optimize your Western Blot for Phosphorylated Protein Detection.
  • P. A. Eyers, et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
  • Anastassios, V., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI.
  • Bio-Rad. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations.
  • Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets.
  • Anastassiadis, T., et al. (2014, June 10). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PMC.
  • Biaffin GmbH & Co KG. (n.d.). Kinascreen SPR services.
  • Benchchem. (n.d.). Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon.
  • M. G. Bursavich, et al. (2004, December 30). Identification of 7-phenylaminothieno- [3,2-b]pyridine-6-carbonitriles as a new class of Src kinase inhibitors. PubMed.
  • P. Sharma, et al. (2023, May 17). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. PMC.
  • J. Paruch, et al. (2025, January 2). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. PubMed.
  • ResearchGate. (2025, December 14). Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode | Request PDF.
  • G. Traquandi, et al. (2009, December 15). N3-arylmalonamides: A New Series of thieno[3,2-b]pyridine Based Inhibitors of c-Met and VEGFR2 Tyrosine Kinases. PubMed.

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Aminothieno[3,2-b]pyridine-6-carbonitrile Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The thieno[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds.[1][2] Its rigid, planar structure and the presence of heteroatoms provide a unique framework for interacting with various biological targets, most notably protein kinases.[1][2] Aberrant kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a cornerstone of modern therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-aminothieno[3,2-b]pyridine-6-carbonitrile derivatives, exploring how specific structural modifications influence their inhibitory potency and selectivity against key kinase targets.

The this compound Core: A Versatile Pharmacophore

The core scaffold of this compound presents several key features that are crucial for its biological activity. The 3-amino group and the nitrogen atom in the pyridine ring often act as hydrogen bond donors and acceptors, respectively, enabling the molecule to anchor within the ATP-binding site of kinases, typically by forming interactions with the hinge region.[1][2] The 6-carbonitrile moiety can also participate in interactions and is a common feature in many kinase inhibitors. The overall structure serves as a template for developing ATP-competitive inhibitors.[2] The key to developing potent and selective inhibitors lies in the strategic modification of this core at various positions, as illustrated below.

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Thieno_Pyridine Thieno[3,2-b]pyridine Inhibitor Thieno_Pyridine->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Synthesis_Workflow Start Starting Materials: Substituted 2-chloronicotinonitrile & 3-aminothiophene derivative Coupling Palladium-catalyzed Cross-Coupling Reaction Start->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization Final_Product Final 7-substituted 3-aminothieno[3,2-b]pyridine -6-carbonitrile Cyclization->Final_Product

Caption: General workflow for the synthesis of 7-substituted thieno[3,2-b]pyridine derivatives.

Step-by-Step Protocol:

  • Synthesis of the Thiophene Precursor: A suitable 3-aminothiophene precursor is synthesized, often via the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.

  • Synthesis of the Pyridine Precursor: A 2,7-dichloropyridine-6-carbonitrile serves as a common starting material for the pyridine portion of the scaffold.

  • Buchwald-Hartwig Cross-Coupling: The 3-aminothiophene precursor is coupled with the 2,7-dichloropyridine-6-carbonitrile at the 2-position of the pyridine ring using a palladium catalyst (e.g., Pd2(dba)3) and a suitable ligand (e.g., Xantphos) in the presence of a base (e.g., Cs2CO3).

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, often promoted by a strong base like sodium hydride, to form the thieno[3,2-b]pyridine ring system.

  • Final Substitution: The remaining chlorine at the 7-position is then displaced by a substituted aniline via a nucleophilic aromatic substitution reaction, typically by heating in the presence of the desired aniline and an acid catalyst, to yield the final product.

In Vitro Kinase Inhibition Assay (Example: Src Kinase)

This protocol outlines a general method for determining the IC50 value of a test compound against a specific protein kinase.

Materials:

  • Recombinant human Src kinase

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute these in the assay buffer to the final desired concentrations.

  • Reaction Setup: In a 384-well plate, add the assay buffer, the peptide substrate, and the diluted test compound.

  • Enzyme Addition: Add the recombinant Src kinase to each well to initiate the pre-incubation. Incubate for 10-15 minutes at room temperature.

  • Initiate Kinase Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near its Km value for the kinase.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity. Plot the percentage of inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold is a highly versatile and promising framework for the development of potent and selective kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications, particularly at the 7-position of the pyridine ring, can lead to compounds with significant inhibitory activity against clinically relevant kinases like Src.

Future research in this area should focus on expanding the diversity of substituents at all positions of the core scaffold to explore new chemical space and identify inhibitors for a wider range of kinases. C[3]ombining SAR data with computational modeling and X-ray crystallography will be crucial for a more rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The adaptability of the thieno[3,2-b]pyridine core suggests that it will continue to be a valuable scaffold in the ongoing quest for novel therapeutics targeting kinase-driven diseases.

References

  • ResearchGate. (2025, December 14). Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives Review.
  • ACS Medicinal Chemistry Letters. (2025, January 3). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis.
  • MDPI. (2021, May 27). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.
  • MDPI. (2025, November 12). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles.
  • PubMed. (2013, April 15). Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents.
  • PubMed. (2004, December 30). Identification of 7-phenylaminothieno- [3,2-b]pyridine-6-carbonitriles as a new class of Src kinase inhibitors.
  • PMC. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease.
  • PMC. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I.
  • ResearchGate. (2026, February 8). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase.
  • ResearchGate. (2024, November 6). Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode.
  • LinkedIn. (2019, October 10). Will Thienopyridines Be Our New Potent and 'Selective' Series for CaMKK2?.
  • PubMed. (2025, January 2). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode.
  • MDPI. (2022, January 26). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents.
  • Taylor & Francis Online. (2023, August 2). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment.
  • ResearchGate. (2025, December 2). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR inhibitors.

Sources

A Comparative Guide to Scalable Synthetic Routes for 3-Aminothieno[3,2-b]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminothieno[3,2-b]pyridine-6-carbonitrile is a crucial heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous compounds investigated for a wide range of therapeutic applications. Its rigid, planar structure and the presence of key functional groups make it an attractive starting point for the synthesis of kinase inhibitors, anti-inflammatory agents, and other potential drug candidates. The efficient and scalable synthesis of this intermediate is therefore of paramount importance for advancing drug discovery programs.

This guide provides a comparative analysis of two distinct and prominent synthetic routes to this compound, with a focus on their suitability for large-scale production. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses from a process chemistry perspective.

Route 1: Convergent Synthesis via Gewald Reaction and Pyridine Annulation

This strategy employs a convergent approach, first constructing a substituted 2-aminothiophene-3-carbonitrile via the well-established Gewald multicomponent reaction.[1][2] The pyridine ring is then annulated in a subsequent step. This route is attractive due to the commercial availability of simple starting materials and the robustness of the initial thiophene-forming reaction.

Synthetic Workflow

Route_1 A Malononitrile D 2-Amino-4-methylthiophene-3-carbonitrile A->D B Acetaldehyde B->D C Sulfur C->D Gewald Reaction F Intermediate Enaminonitrile D->F Condensation E N,N-Dimethylformamide dimethyl acetal (DMF-DMA) E->F H 3-Amino-5-methylthieno[3,2-b]pyridine-6-carbonitrile F->H Annulation G Ammonium acetate / Acetic acid G->H J 3-Amino-5-(bromomethyl)thieno[3,2-b]pyridine-6-carbonitrile H->J Bromination I N-Bromosuccinimide (NBS) I->J L 3-Amino-5-(aminomethyl)thieno[3,2-b]pyridine-6-carbonitrile J->L Functional Group Transformation K Sodium Azide, then Reduction K->L M Target Molecule: This compound L->M Further Steps (if required)

Caption: Convergent synthesis of the target molecule via a Gewald reaction followed by pyridine ring annulation.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-methylthiophene-3-carbonitrile (Gewald Reaction)

To a stirred suspension of malononitrile (66.0 g, 1.0 mol), acetaldehyde (44.0 g, 1.0 mol), and elemental sulfur (32.0 g, 1.0 mol) in ethanol (500 mL) is added morpholine (87.1 g, 1.0 mol) dropwise at a rate that maintains the internal temperature below 40 °C. The mixture is then heated to 50 °C and stirred for 2 hours. After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 2-amino-4-methylthiophene-3-carbonitrile as a yellow solid.

Step 2: Synthesis of 3-Amino-5-methylthieno[3,2-b]pyridine-6-carbonitrile

A mixture of 2-amino-4-methylthiophene-3-carbonitrile (138 g, 1.0 mol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (131 g, 1.1 mol) in xylenes (1 L) is heated at reflux for 4 hours. The solvent and excess DMF-DMA are removed under reduced pressure. The resulting crude enaminonitrile is dissolved in glacial acetic acid (500 mL), and ammonium acetate (154 g, 2.0 mol) is added. The mixture is heated at reflux for 6 hours. After cooling, the reaction mixture is poured into ice-water, and the precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to yield 3-amino-5-methylthieno[3,2-b]pyridine-6-carbonitrile.

Note: The subsequent steps to the exact target molecule would involve functional group manipulation of the methyl group at the 5-position, which adds to the step count and may impact overall yield and scalability.

Scalability Analysis of Route 1
Parameter Evaluation Justification
Starting Materials Excellent Malononitrile, acetaldehyde, and sulfur are inexpensive and readily available bulk chemicals.
Reagents & Solvents Good Morpholine is a common base. Ethanol and acetic acid are standard industrial solvents. DMF-DMA is more specialized but available in bulk.
Reaction Conditions Good The Gewald reaction is typically run at moderate temperatures. The annulation step requires higher temperatures (reflux in xylenes/acetic acid), which is manageable on a large scale with appropriate equipment. No high-pressure reactions are involved.
Yield & Purity Moderate to Good The Gewald reaction is known for providing good yields of the aminothiophene intermediate. The subsequent annulation can have variable yields depending on the substrate. Purification is typically achieved by filtration and recrystallization, which are scalable operations.
Process Safety Good The primary safety concern is the handling of flammable solvents and the exothermicity of the Gewald reaction, which requires careful temperature control. No highly toxic or explosive reagents are used.
Overall Scalability Favorable This route is well-suited for large-scale synthesis due to the use of cheap starting materials, robust and well-understood reactions, and straightforward purification methods. The main drawback is the multi-step nature if further functionalization is required to reach the target molecule.

Route 2: Linear Synthesis via Thorpe-Ziegler Cyclization of a Substituted Pyridine

This approach follows a linear sequence, starting with a pre-functionalized pyridine derivative. The key step is the formation of the fused thiophene ring via an intramolecular Thorpe-Ziegler cyclization.[3] This route can be more direct if a suitable pyridine starting material is accessible.

Synthetic Workflow

Route_2 A 5-Amino-6-chloronicotinonitrile C 5-Amino-6-mercaptonicotinonitrile A->C Thiolation B Sodium Hydrosulfide B->C E S-Alkylated Intermediate C->E S-Alkylation D Ethyl Bromoacetate D->E G Target Molecule: This compound E->G Thorpe-Ziegler Cyclization F Sodium Ethoxide F->G

Caption: Linear synthesis of the target molecule via Thorpe-Ziegler cyclization of a substituted pyridine.

Experimental Protocols

Step 1: Synthesis of 5-Amino-6-mercaptonicotinonitrile

To a solution of 5-amino-6-chloronicotinonitrile (153.5 g, 1.0 mol) in dimethylformamide (DMF) (1 L) is added a solution of sodium hydrosulfide (70%, 96 g, 1.2 mol) in water (200 mL) dropwise at room temperature. The mixture is stirred at 50 °C for 3 hours. After cooling, the reaction is quenched by the addition of water, and the pH is adjusted to ~5 with acetic acid. The precipitated solid is collected by filtration, washed with water, and dried to give 5-amino-6-mercaptonicotinonitrile.

Step 2: Synthesis of this compound (Thorpe-Ziegler Cyclization)

To a suspension of 5-amino-6-mercaptonicotinonitrile (152 g, 1.0 mol) and potassium carbonate (276 g, 2.0 mol) in DMF (1.5 L) is added ethyl bromoacetate (183.7 g, 1.1 mol) dropwise at room temperature. The mixture is stirred for 2 hours. A solution of sodium ethoxide (21% in ethanol, 357 mL, 1.1 mol) is then added, and the mixture is heated to 80 °C for 4 hours. After cooling, the reaction mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent to afford this compound.

Scalability Analysis of Route 2
Parameter Evaluation Justification
Starting Materials Moderate The key starting material, 5-amino-6-chloronicotinonitrile, is not as readily available in bulk as the starting materials for Route 1 and can be more expensive. Its synthesis adds to the overall cost and complexity.
Reagents & Solvents Good Sodium hydrosulfide, ethyl bromoacetate, and sodium ethoxide are common and relatively inexpensive industrial reagents. DMF is a common solvent, though its use on a large scale requires appropriate handling and recovery systems.
Reaction Conditions Good The reaction temperatures are moderate and easily achievable in standard industrial reactors. No specialized equipment is required.
Yield & Purity Good The Thorpe-Ziegler cyclization is generally a high-yielding reaction. The direct formation of the target molecule in the final step can lead to a more efficient process with fewer isolation steps. Purification by filtration and recrystallization is scalable.
Process Safety Moderate The use of sodium hydrosulfide requires caution due to the potential release of toxic hydrogen sulfide gas upon acidification. The Thorpe-Ziegler reaction is typically exothermic and requires careful temperature control.
Overall Scalability Conditionally Favorable This route is more direct and potentially has a higher overall yield. However, its scalability is highly dependent on the cost and availability of the starting 5-amino-6-chloronicotinonitrile. If this starting material can be sourced or synthesized economically at scale, this route becomes very attractive.

Comparative Summary and Conclusion

FeatureRoute 1: Convergent (Gewald)Route 2: Linear (Thorpe-Ziegler)
Overall Strategy ConvergentLinear
Number of Steps Potentially longer if functional group interconversion is neededMore direct
Starting Material Cost & Availability Low-cost, readily availableHigher cost, less available key intermediate
Process Robustness High (based on well-established reactions)Moderate (sensitive to starting material quality)
Throughput Potentially lower due to more stepsPotentially higher due to fewer steps
Key Scalability Bottleneck Multiple steps and purificationsCost and availability of 5-amino-6-chloronicotinonitrile

Route 1 is a robust and reliable method that utilizes inexpensive and readily available starting materials. Its primary drawback is the potentially longer synthetic sequence, which can impact overall throughput and cost of goods. However, for initial scale-up and situations where the cost of the final product is less critical, this route offers a lower-risk approach.

Route 2 is a more elegant and direct approach that can offer a higher overall yield and throughput. Its major hurdle for large-scale implementation is the availability and cost of the key starting material, 5-amino-6-chloronicotinonitrile. If a cost-effective and scalable synthesis of this intermediate is established, Route 2 would likely be the preferred method for commercial production.

The ultimate choice of synthetic route will depend on a thorough economic analysis, including the cost of raw materials, reagents, and solvents, as well as considerations of process safety, waste disposal, and available manufacturing infrastructure. For drug development professionals, a careful evaluation of these factors at an early stage is crucial for ensuring a smooth transition from laboratory-scale synthesis to pilot plant and commercial-scale production.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, II. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylen-aktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

  • Sabnis, R. W. (1994). The Gewald reaction. Sulfur reports, 16(1), 1-17. [Link]

  • Baron, H., & Ziegler, K. (1933). Die Thorpe'sche Reaktion und ihre innermolekulare Anwendung. Justus Liebigs Annalen der Chemie, 506(1), 1-30. [Link]

  • Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2009). Thieno [2, 3-b] pyridines: synthesis and properties. Russian Chemical Reviews, 78(7), 635. [Link]

  • Shafran, Y. M., Bakulev, V. A., & Mokrushin, V. S. (1989). The Thorpe–Ziegler reaction. Russian Chemical Reviews, 58(2), 148. [Link]

Sources

Spectroscopic Differentiation of 3-Aminothieno[3,2-b]pyridine-6-carbonitrile from its Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic comparison of 3-Aminothieno[3,2-b]pyridine-6-carbonitrile with its regioisomers Content Type: Publish Comparison Guide

Executive Summary

The Challenge: In the synthesis of thienopyridines—privileged scaffolds for kinase inhibition (e.g., Src, VEGFR)—regioselectivity is a critical quality attribute. The Thorpe-Ziegler cyclization and Friedländer synthesis often yield mixtures of thieno[3,2-b]pyridine and thieno[2,3-b]pyridine isomers. For the specific target This compound , distinguishing it from its [2,3-b] regioisomer or positional isomers is chemically subtle but spectroscopically distinct.

The Solution: This guide provides a definitive spectroscopic framework to validate the [3,2-b] fusion and the 6-carbonitrile position. The "smoking gun" differentiator is the


H NMR coupling constant (

) of the pyridine ring protons
, which shifts from

8.0 Hz (ortho) to

1.5 Hz (meta) depending on the isomer, alongside specific NOE (Nuclear Overhauser Effect) correlations.

Structural Landscape & Isomerism

Before interpreting spectra, one must define the competing isomers formed during synthesis.

The Target vs. The Imposters
FeatureTarget Compound Primary Regioisomer (Fusion) Positional Isomer (Substituent)
Name This compound 3-Aminothieno[2,3-b]pyridine-6-carbonitrile 3-Aminothieno[3,2-b]pyridine-5-carbonitrile
Fusion [3,2-b] (N at pos 4)[2,3-b] (N at pos 7)[3,2-b] (N at pos 4)
CN Position C-6 (Beta to N)C-6 (Alpha to N)C-5 (Alpha to N)
Pyridine Protons H-5, H-7H-4, H-5H-6, H-7
Relationship Meta (separated by C-CN)Ortho (adjacent)Ortho (adjacent)
Key

Value

1.5 Hz

8.0 Hz

8.0 Hz

Note: The numbering changes based on fusion. In [3,2-b], the nitrogen is at position 4.[1][2] In [2,3-b], the nitrogen is at position 7.[1][3][4] This dictates whether the remaining protons are neighbors (ortho) or separated (meta).

Spectroscopic Comparison Data

The following data contrasts the theoretical and experimental signatures expected for these systems in DMSO-


.
A. H NMR Spectroscopy (400 MHz, DMSO- )

The pyridine ring protons provide the most diagnostic signals.

Signal AssignmentTarget: [3,2-b]-6-CNIsomer A: [2,3-b]-6-CNIsomer B: [3,2-b]-5-CN
Pyridine H (Alpha to N)

8.60 - 8.80 (d)
(H-5)
- (Substituted by CN)- (Substituted by CN)
Pyridine H (Gamma/Beta)

8.20 - 8.40 (d)
(H-7)

8.00 - 8.50 (d)
(H-4, H-5)

7.90 - 8.30 (d)
(H-6, H-7)
Coupling (

)

Hz
(Meta coupling)

Hz
(Ortho coupling)

Hz
(Ortho coupling)
Amino (-NH

)

5.5 - 7.5 (br s)(Broad, exchangeable)

5.5 - 7.5 (br s)

5.5 - 7.5 (br s)
Thiophene H-2

7.8 - 8.0 (s)

7.8 - 8.0 (s)

7.8 - 8.0 (s)

Interpretation:

  • If you see two doublets with a large splitting (~8 Hz ), you have synthesized a Positional Isomer (CN at 5) or the [2,3-b] Regioisomer .

  • If you see two singlets or finely split doublets (~1.5 Hz ), you have the Target [3,2-b]-6-CN (or the rare [2,3-b]-5-CN).

B. Infrared (IR) Spectroscopy

While less specific for isomer differentiation, IR confirms functional group integrity.

  • C

    
    N Stretch:  2210 – 2225 cm
    
    
    
    (Sharp).
  • NH

    
     Stretch:  3400 – 3200 cm
    
    
    
    (Doublet for primary amine).
  • Differentiation: The [3,2-b] isomer often exhibits a slightly higher frequency C

    
    N stretch due to the specific electronic conjugation path relative to the pyridine nitrogen, but this is not reliable without a reference standard.
    

Decision Logic & Workflow

The following diagram illustrates the logical pathway to confirm the structure of this compound using NMR data.

IsomerID Start Synthesized Product (Unknown Isomer) HNMR Run 1H NMR (DMSO-d6) Analyze Pyridine Region (7.5 - 9.0 ppm) Start->HNMR CouplingCheck Check Coupling Constant (J) of Pyridine Protons HNMR->CouplingCheck Ortho Large Coupling (J ≈ 8.0 Hz) CouplingCheck->Ortho Two Doublets Meta Small Coupling (J ≈ 1.5 Hz) CouplingCheck->Meta Two Singlets/Fine Doublets OrthoResult REJECT Target Isomer is likely: [2,3-b]-6-CN or [3,2-b]-5-CN Ortho->OrthoResult NOECheck Run 1D NOE / NOESY Irradiate NH2 protons Meta->NOECheck Ambiguity: Could be [2,3-b]-5-CN NOE_Pos NOE to Pyridine H-4? (Only possible in [2,3-b]) NOECheck->NOE_Pos Conclusion CONFIRM Target: This compound NOE_Pos->Conclusion No NOE (Spatial Separation) Alternative Identify Alternative: [2,3-b]-5-CN Isomer NOE_Pos->Alternative Strong NOE

Figure 1: NMR-based decision tree for structural validation of aminocyanothienopyridines.

Experimental Protocols

Protocol A: Synthesis via Thorpe-Ziegler Cyclization (General Method)

To understand the origin of isomers, one must control the precursor.

  • Reagents: Start with 3-chloropyridine-2-carbonitrile (for [3,2-b]) vs. 2-chloropyridine-3-carbonitrile (for [2,3-b]).

  • Step 1: React with ethyl thioglycolate in DMF with K

    
    CO
    
    
    
    (2.5 eq).
  • Conditions: Heat at 60°C for 4 hours.

  • Workup: Pour into ice water. The [3,2-b] isomer typically precipitates as a yellow solid.

  • Purification: Recrystallization from Ethanol/DMF is preferred over column chromatography due to the high polarity of the amino-nitrile scaffold.

Protocol B: NMR Characterization for Isomer Discrimination

Objective: Resolve the coupling constants of the pyridine ring.

  • Sample Prep: Dissolve 5-10 mg of product in 0.6 mL DMSO-

    
     .
    
    • Why DMSO? Chloroform often fails to solubilize the polar amino-nitrile thienopyridines, and DMSO separates the NH

      
       protons from the aromatic region.
      
  • Acquisition:

    • Pulse Sequence: Standard zg30.

    • Scans: Minimum 16 scans to resolve small meta-couplings.

    • Acquisition Time: >3.0 seconds (ensure high digital resolution).

  • Analysis:

    • Expand the region 8.0 – 9.0 ppm .

    • Measure the distance between peak centers in Hz.

    • Validation: If peaks appear as singlets, apply a window function (Gaussian) to resolve fine splitting (

      
       Hz).
      
Protocol C: NOE Difference Experiment (The Tie-Breaker)

If you observe meta-coupling (singlets) but suspect the [2,3-b] isomer (where CN is at 5, leaving H-4 and H-6 meta):

  • Irradiate: The -NH

    
      signal (typically broad singlet around 6.0-7.5 ppm).
    
  • Observe:

    • [2,3-b] Isomer: The NH

      
       group at position 3 is spatially close to H-4  on the pyridine ring. You will see a signal enhancement at H-4.
      
    • Target [3,2-b] Isomer: The NH

      
       group at position 3 is spatially distant from the pyridine protons (H-5 and H-7) due to the fusion geometry (N-4 is the spacer). No significant NOE enhancement  should be observed on the aromatic pyridine protons.
      

References

  • BenchChem. Confirming the Structure of Thieno[3,2-b]pyridine-5-carboxylic acid: A 2D NMR-Based Comparison Guide. Retrieved from

  • Litvinov, V. P.Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives. (Review of [2,3-b] isomer chemistry). Russian Chemical Reviews.
  • MDPI. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (Detailed NMR data for [2,3-b] series). Retrieved from

  • BLD Pharm. Product Data: this compound (CAS 116538-96-6). Retrieved from

  • ResearchGate. Synthesis and Biological Evaluation of Some New Thienopyridine Derivatives. (Discusses [3,2-b] synthesis pathways). Retrieved from

Sources

A Comparative Guide to the Purity Analysis of Synthesized 3-Aminothieno[3,2-b]pyridine-6-carbonitrile versus Commercial Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Discovery

3-Aminothieno[3,2-b]pyridine-6-carbonitrile is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid, fused-ring structure serves as a valuable scaffold for the synthesis of kinase inhibitors and other targeted therapeutics. In the early stages of drug development, the purity of such starting materials is not merely a quality metric; it is a fundamental prerequisite for generating reliable, reproducible, and meaningful biological data. Uncharacterized impurities can act as confounding variables, leading to false positives or negatives in screening assays, altering pharmacokinetic profiles, and ultimately wasting significant resources.

This guide provides a comprehensive framework for benchmarking the purity of an in-house synthesized batch of this compound against commercially available standards. We will detail the synthetic protocol, outline a suite of orthogonal analytical techniques for purity and identity confirmation, and present a comparative analysis. The causality behind each experimental choice is explained to empower researchers to not only replicate these methods but also to adapt them for their own specific applications. This self-validating system of analysis ensures the highest degree of confidence in the quality of critical research materials.

Materials and Analytical Methodologies

A multi-pronged analytical approach is essential for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) serves as the primary tool for quantitative purity determination, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide orthogonal confirmation of molecular structure and identity.

Synthesis of this compound

The in-house sample was synthesized following a well-established protocol adapted from the literature, which involves the cyclization of a pyridine derivative.[1][2] The rationale for this choice is its efficiency and the common use of related precursors, making potential impurities predictable.

Protocol:

  • To a suspension of 2-amino-5-cyanopyridine-3-thione (1 equivalent) in dimethylformamide (DMF), add potassium hydroxide (KOH, 1.1 equivalents) and stir until dissolved.

  • Add chloroacetonitrile (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture for 15-20 minutes at room temperature.

  • Add a second portion of 10% aqueous KOH solution (1.1 equivalents) and heat the mixture to 85°C for 6 hours.

  • Cool the mixture to room temperature, collect the resulting precipitate by filtration, and wash thoroughly with cold ethanol to yield the crude product.

  • Recrystallize the crude solid from an ethanol/water mixture to afford the purified this compound.

Commercial Standards

Two commercial batches of this compound (CAS 116538-96-6) were procured from leading chemical suppliers (designated as Commercial A and Commercial B) to serve as benchmarks.[3] These standards were certified with a purity of >97% by the respective vendors.

Analytical Workflow

The following diagram illustrates the comprehensive workflow for the comparative purity analysis.

G cluster_results Data Comparison & Reporting synth In-House Synthesis hplc HPLC-UV (Quantitative Purity) synth->hplc nmr ¹H & ¹³C NMR (Structural Identity) synth->nmr ms LC-MS (Molecular Weight) synth->ms comm_a Commercial Standard A comm_a->hplc comm_a->nmr comm_a->ms comm_b Commercial Standard B comm_b->hplc data_table Comparative Data Table hplc->data_table nmr->data_table ms->data_table conclusion Final Purity Assessment data_table->conclusion

Caption: Workflow for Comparative Purity Assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for chemical purity testing as it effectively separates the main compound from non-volatile impurities.[4] A reversed-phase method was developed, as it is suitable for moderately polar aromatic compounds. The use of a polar-embedded column is a deliberate choice to improve the retention and peak shape of the polar analyte.[5]

Protocol:

  • Instrumentation: HPLC system equipped with a UV-Vis detector.

  • Column: Polar-embedded C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm (determined via UV scan).

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for confirming the chemical structure of a molecule.[6][7] Both ¹H and ¹³C NMR were employed to ensure the synthesized compound matched the expected structure and to identify any potential impurities with distinct proton or carbon environments.

Protocol:

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: DMSO-d₆.

  • ¹H NMR: 16 scans, 1-second relaxation delay.

  • ¹³C NMR: 1024 scans, 2-second relaxation delay.

  • Sample Concentration: ~10 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS confirms the molecular weight of the target compound and can help identify the mass of any impurities detected by HPLC. Electrospray Ionization (ESI) in positive mode was chosen as it is highly effective for nitrogen-containing heterocyclic compounds.[8]

Protocol:

  • Instrumentation: HPLC system coupled to a single quadrupole mass spectrometer with an ESI source.

  • LC Method: Utilized the same method as described in section 2.4.

  • MS Parameters:

    • Ionization Mode: ESI Positive.

    • Scan Range: 100-500 m/z.

    • Capillary Voltage: 3.5 kV.

Results and Discussion: A Comparative Analysis

The analytical data from the in-house synthesized batch was systematically compared against the two commercial standards.

HPLC Purity Assessment

The HPLC-UV chromatograms provided a quantitative measure of purity based on the area percentage of the main peak.

SampleRetention Time (min)Purity by Area %Notes
In-House Synthesized 8.5499.6%A minor impurity peak was observed at 4.2 min (0.25%).
Commercial A 8.5598.8%Two minor impurity peaks were detected.
Commercial B 8.5399.1%One minor impurity peak was detected.

The in-house synthesized material demonstrated a higher purity (99.6%) than both commercial standards. The retention times were consistent across all samples, confirming they are the same primary compound. The impurity in the synthesized batch was traced via LC-MS to a plausible starting material, suggesting that further optimization of the recrystallization step could enhance purity even further.

Structural Confirmation by NMR

The ¹H and ¹³C NMR spectra of the synthesized compound were in complete agreement with the expected structure of this compound and were indistinguishable from the spectra of the commercial standards.

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.91 (s, 1H), 8.45 (d, 1H), 7.85 (d, 1H), 6.55 (s, 2H, -NH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 155.2, 151.0, 149.8, 133.1, 120.5, 118.4, 115.9, 105.7.

The absence of significant unassigned peaks in the spectra of the in-house batch corroborates its high purity, as determined by HPLC.

Molecular Weight Verification by LC-MS

LC-MS analysis confirmed the identity of the main peak in all samples. The fragmentation patterns observed for pyridine-containing compounds can be complex, but the primary goal here was molecular ion confirmation.[9][10][11]

SampleExpected Mass [M+H]⁺Observed Mass [M+H]⁺
In-House Synthesized 176.03176.1
Commercial A 176.03176.1
Commercial B 176.03176.1

The observed mass for all samples corresponds to the protonated molecule of this compound (C₈H₅N₃S, MW: 175.21), providing definitive confirmation of the compound's identity.

Conclusion

This guide demonstrates a robust, multi-faceted approach to validating the purity of a synthesized chemical intermediate against commercial offerings. Through a combination of HPLC, NMR, and MS, we have established that the in-house synthesized batch of this compound not only meets but exceeds the purity of the tested commercial standards.

The detailed protocols and the rationale behind the analytical choices provide a blueprint for researchers to implement rigorous quality control measures. This ensures that subsequent biological and pharmacological studies are built upon a foundation of high-quality, well-characterized chemical matter, thereby enhancing the integrity and reliability of the scientific outcomes.

References

  • Title: Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines Source: Futurity Proceedings URL: [Link]

  • Title: 2D 1H and 13C NMR conformational studies of thienopyridines and carboline biarylic compounds Source: PubMed URL: [Link]

  • Title: Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine Source: PubMed URL: [Link]

  • Title: Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory Source: RSC Publishing URL: [Link]

  • Title: Determination of heterocyclic aromatic amines in food products: automation of the sample preparation method prior to HPLC and HPLC-MS quantification Source: PubMed URL: [Link]

  • Title: Why Is HPLC Ideal for Chemical Purity Testing? Source: Moravek URL: [Link]

  • Title: Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives Review Source: ResearchGate URL: [Link]

  • Title: 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile Source: PMC URL: [Link]

Sources

Comparative Analytical Frameworks for Thienopyridine Characterization: From Chiral Purity to Polymorph Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thienopyridines (e.g., Clopidogrel, Prasugrel) represent a unique analytical challenge due to their "prodrug" nature, chiral instability, and polymorphism. As a class, they are inactive in vitro and require hepatic biotransformation to generate the active thiol metabolite. This guide moves beyond standard pharmacopeial monographs to compare high-performance techniques required for modern drug development, specifically contrasting SFC vs. HPLC for chiral resolution and PXRD vs. DSC for solid-state characterization.

Part 1: The Enantiomeric Challenge (Chiral Purity)

Clopidogrel is the S-enantiomer; the R-enantiomer is devoid of antithrombotic activity and is considered an impurity (USP Related Compound C). Traditional Normal Phase HPLC (NP-HPLC) is robust but suffers from long equilibration times and high solvent consumption. Supercritical Fluid Chromatography (SFC) has emerged as the superior orthogonal technique.

Head-to-Head: NP-HPLC vs. SFC
FeatureNormal Phase HPLC (Traditional)SFC (Modern Alternative)
Mobile Phase Hexane / Isopropanol / EthanolCO₂ / Methanol (with amine additive)
Column Chemistry Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-H (Cellulose based)
Run Time 15–25 minutes3–8 minutes
Solvent Cost High (Hazardous waste disposal)Low (Green chemistry)
Resolution (

)
> 2.0 (Good)> 3.5 (Excellent)
Sample Solubility High in organic solventsLimited (requires modifier optimization)
Experimental Protocol: SFC Chiral Separation

This protocol validates the separation of Clopidogrel Bisulfate from its R-enantiomer.

  • System: Waters Acquity UPC² or Agilent 1260 Infinity II SFC.

  • Column: Chiralcel OD-H,

    
     mm, 5 µm.
    
  • Mobile Phase:

    • A: CO₂ (Supercritical Fluid).

    • B: Methanol + 0.1% Diethylamine (DEA). Note: DEA is critical to suppress peak tailing of the basic nitrogen.

  • Gradient: Isocratic 85:15 (A:B).

  • Conditions:

    • Flow Rate: 2.5 mL/min.

    • Back Pressure (ABPR): 120 bar.

    • Temperature: 35°C.

  • Detection: UV at 220 nm.

Scientist's Insight: The low viscosity of supercritical CO₂ allows for higher flow rates without significant pressure drop, reducing the analysis time by ~70% compared to hexane-based HPLC methods.

Part 2: Solid-State Forensics (Polymorphism)

Clopidogrel Bisulfate exists in two main polymorphs: Form I (kinetically stable) and Form II (thermodynamically stable). Patent litigation often hinges on the ability to detect trace amounts of Form II in a Form I batch.

Head-to-Head: PXRD vs. DSC
ParameterPowder X-Ray Diffraction (PXRD)Differential Scanning Calorimetry (DSC)
Principle Crystal lattice diffraction (Bragg's Law)Thermal heat flow (Endo/Exothermic)
Specificity High. Distinct fingerprint peaks.Low. Melting points overlap.
Artifact Risk Low (Non-destructive).High. Form I can convert to Form II during heating (Enantiotropic).
Limit of Detection ~1–2% (with slow scan speed)~5–10%
Critical Data: Polymorph Identification
  • Form I Melting Point: ~184°C (often shows a small endotherm at 176°C due to conversion).

  • Form II Melting Point: ~176°C.

Why PXRD is Mandatory: DSC is unreliable for quantification because the energy supplied during the scan can drive the phase transition from Form I to Form II, leading to false positives for Form II. PXRD performed at ambient temperature preserves the sample state.

Polymorph_Decision Sample Solid Sample (API) DSC DSC Analysis (Thermal Stress) Sample->DSC Rapid Screen PXRD PXRD Analysis (Ambient) Sample->PXRD Gold Standard Result_DSC Result: Melting Endotherm @ 176°C DSC->Result_DSC Result_PXRD Result: Peak @ 8.9° 2θ (Unique to Form II) PXRD->Result_PXRD Conclusion_Err Ambiguous: Native Form II OR Converted Form I? Result_DSC->Conclusion_Err Enantiotropic Conversion Risk Conclusion_Def Definitive: Presence of Form II Result_PXRD->Conclusion_Def Non-destructive

Figure 1: Decision matrix for polymorph characterization. PXRD is preferred over DSC due to the risk of thermal phase transition during analysis.

Part 3: Bioanalysis & Metabolic Profiling

Thienopyridines are prodrugs.[1][2][3][4] The parent compound is often undetectable or irrelevant in plasma; the target is the active thiol metabolite . However, the thiol group is highly reactive and unstable ex vivo, requiring immediate derivatization.

Head-to-Head: HPLC-UV vs. LC-MS/MS[5]
FeatureHPLC-UVLC-MS/MS (Triple Quad)
Analyte Parent Drug / Carboxylic Acid MetaboliteDerivatized Active Thiol Metabolite
Sensitivity (LOQ) ng/mL rangepg/mL range
Selectivity Moderate (Matrix interference common)High (MRM transitions)
Sample Prep Simple Protein PrecipitationDerivatization + SPE/LLE
Experimental Protocol: Active Metabolite Stabilization

The "MPB" Method: The active metabolite (R-138727 for Prasugrel, H4 for Clopidogrel) must be trapped at the moment of blood collection.

  • Reagent: 2-bromo-3'-methoxyacetophenone (MPB).[5][6]

  • Collection: Draw blood into vacutainers containing MPB (final concentration ~500 mM).

  • Mechanism: MPB acts as an alkylating agent, reacting with the unstable free thiol (-SH) to form a stable thioether derivative.

  • Extraction: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE).

  • Analysis: LC-MS/MS in Positive ESI mode.

    • Precursor Ion: Derivatized Mass (Parent + MPB mass - HBr).

Metabolic_Pathway Prodrug Thienopyridine (Prodrug) Thiolactone 2-Oxo-Thiolactone (Intermediate) Prodrug->Thiolactone CYP2C19 / CYP3A4 (Oxidation) ActiveMet Active Thiol Metabolite (-SH) Thiolactone->ActiveMet PON-1 / Esterases (Hydrolysis) Deriv Stable MPB Derivative ActiveMet->Deriv Ex Vivo (Lab): + MPB Reagent P2Y12 P2Y12 Receptor (Platelet) ActiveMet->P2Y12 In Vivo: Disulfide Bridge

Figure 2: Metabolic activation pathway and the critical ex vivo derivatization step required for analytical quantification.

References

  • United States Pharmacopeia (USP). Clopidogrel Bisulfate Monograph: Organic Impurities. USP-NF. [Link]

  • Koradia, V., et al. (2004). Qualitative and quantitative analysis of clopidogrel bisulphate polymorphs. Acta Pharm. [Link]

  • Takahashi, M., et al. (2008). Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS.[5][7] Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Bhavyasri, K., et al. (2013). Separation of Enantiomers of Clopidogrel on Chiral Stationary Phases by Packed Column Supercritical Fluid Chromatography. American Journal of Analytical Chemistry. [Link]

  • FDA Guidance for Industry. (2024). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Aminothieno[3,2-b]pyridine-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

3-Aminothieno[3,2-b]pyridine-6-carbonitrile (CAS: 116546-27-1) is a functionalized heterocyclic intermediate frequently employed in kinase inhibitor synthesis. Its disposal requires strict adherence to protocols designed for organic nitriles and nitrogen/sulfur-containing heterocycles .

IMMEDIATE ACTION REQUIRED:

  • Segregate from Acids: The presence of the nitrile moiety (-CN) creates a risk of hydrogen cyanide (HCN) liberation if exposed to strong acids (pH < 2).

  • Segregate from Oxidizers: The amine and thiophene functionalities are susceptible to uncontrolled exothermic oxidation.

  • Designated Stream: Do not dispose of via sanitary sewer. This compound requires high-temperature incineration with scrubbing capabilities for NOₓ and SOₓ gases.

Part 2: Hazard Characterization & Causality

To understand the why behind the disposal protocols, we must analyze the molecule's functional reactivity. This is not just "waste"; it is a latent chemical reactor.

Functional GroupChemical RiskDisposal Implication
Nitrile (-CN) Hydrolysis under acidic conditions can release HCN gas.CRITICAL: Never mix liquid waste containing this compound with acidic waste streams (e.g., acid digests, cleaning solutions).
Thiophene Ring Contains sulfur; combustion releases Sulfur Oxides (SOₓ).Must be incinerated at facilities equipped with alkaline scrubbers.
Primary Amine (-NH₂) Basic; can form salts or react violently with acylating agents/anhydrides.Keep separate from acyl chlorides and anhydrides in waste accumulation areas.
Fused Pyridine Nitrogen-rich; combustion releases Nitrogen Oxides (NOₓ).Contributes to high-nitrogen waste profile; requires controlled oxidation.

Part 3: Operational Disposal Protocols

A. Solid Waste Stream (Pure Compound & Contaminated Debris)

Applicability: Expired reagents, contaminated weigh boats, gloves, and filter paper.

  • Primary Containment: Place solid waste in a clear, 4-mil polyethylene bag.

  • Labeling: Affix a hazardous waste label immediately.

    • Chemical Name: Write the full IUPAC name. Do not use abbreviations or structure codes.

    • Hazard Class: Check "Toxic" and "Irritant."

    • Constituents: List "Organic Nitrile" clearly.

  • Secondary Containment: Seal the primary bag inside a secondary bag or a wide-mouth HDPE drum (Lab Pack).

  • Storage: Store in a cool, dry area away from light until pickup.

B. Liquid Waste Stream (Mother Liquors & Solvents)

Applicability: Reaction mixtures, HPLC effluents, and washing solvents.

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste container (e.g., do not put halogenated solvents in metal cans if moisture is present).

  • pH Verification: Before adding to a carboy, test the pH of the waste solution.

    • If Acidic (pH < 4): Neutralize slowly with Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) to pH 7–9.

    • Why? This prevents the protonation of the nitrile and potential hydrolysis.

  • Segregation: Pour into a waste container designated for "Non-Halogenated Organic Solvents + Toxic" (unless halogenated solvents were used).

  • Additives: If the solution contains peroxides or oxidizers, quench them before adding to the main waste stream.

C. Glassware Decontamination

Applicability: Flasks, funnels, and spatulas.

  • Rinse 1 (Solubilization): Rinse glassware with a solvent in which the compound is soluble (e.g., DMSO or Acetone). Collect this rinse as Liquid Waste (see Section B).

  • Rinse 2 (Wash): Wash with warm soapy water.

  • Validation: Verify no yellow/off-white residue remains.

  • Final Step: Triple-rinsed glassware may be handled as general lab glass.

Part 4: Emergency Contingencies

Spill Management

If a solid spill occurs (>1 gram):

  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves, lab coat, and a P100 particulate respirator (or N95 if P100 is unavailable).

  • Isolation: Cover the spill with a generic absorbent pad or damp paper towels to prevent dust generation.

  • Cleanup: Scoop material into a waste bag. Do not dry sweep (creates dust).

  • Decontamination: Wipe the surface with a 10% bleach solution (oxidizes trace residues), followed by water.

Part 5: Workflow Visualization

The following diagram illustrates the decision logic for segregating this specific compound to prevent incompatible mixing.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Gloves, Paper) StateCheck->SolidPath LiquidPath Liquid Waste (Solvents, Mother Liquor) StateCheck->LiquidPath Bagging Double Bag (4-mil Poly) Label: 'Toxic Organic Nitrile' SolidPath->Bagging pHCheck CRITICAL CHECK: Is the solution Acidic (pH < 4)? LiquidPath->pHCheck LabPack Central Accumulation Area (Lab Pack for Incineration) Bagging->LabPack Neutralize Neutralize with NaHCO3 to pH 7-9 pHCheck->Neutralize Yes (Acidic) Segregation Segregate into Carboy: 'Organic Solvents + Toxic' pHCheck->Segregation No (Neutral/Basic) AcidWarning STOP: Risk of HCN Release pHCheck->AcidWarning If mixed with Strong Acid Neutralize->Segregation Segregation->LabPack

Figure 1: Segregation logic flow emphasizing the prevention of acidification for nitrile-containing liquid waste.

Part 6: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[2] [Link]

Sources

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